Molecular weight calculation for dimethyl terephthalate-d4
Precision Molecular Weight Calculation for Dimethyl Terephthalate-d4 ( ) A Technical Guide for Mass Spectrometry Standardization Executive Summary In high-resolution mass spectrometry (HRMS) and quantitative bioanalysis,...
Author: BenchChem Technical Support Team. Date: February 2026
Precision Molecular Weight Calculation for Dimethyl Terephthalate-d4 (
)
A Technical Guide for Mass Spectrometry Standardization
Executive Summary
In high-resolution mass spectrometry (HRMS) and quantitative bioanalysis, the distinction between average molecular weight and monoisotopic mass is not merely academic—it is the difference between a validated method and a failed assay.
Dimethyl terephthalate-d4 (DMT-d4), the deuterated isotopologue of the polyester precursor dimethyl terephthalate, serves as a critical internal standard (IS) for tracking polymer migration, environmental contamination, and metabolic profiling. This guide provides the definitive calculation framework for DMT-d4, grounding the theoretical mathematics in practical IUPAC standards and validating the results through experimental mass spectrometry protocols.
Part 1: Structural Anatomy & Isotopic Definition[1]
To calculate the molecular weight with precision, we must first define the isotopic architecture. Standard Dimethyl Terephthalate (DMT) possesses the formula
) ensures metabolic stability and prevents back-exchange of deuterium during aqueous workups, a common failure point with labile ester-adjacent protons.[1]
Part 2: Theoretical Calculation Framework
This section details the derivation of both Monoisotopic Mass (essential for MS data interpretation) and Average Molecular Weight (essential for gravimetric standard preparation).
We utilize the most recent IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) data.[1][2] Note the precision difference between the "Standard Weight" (natural abundance average) and "Isotope Mass" (specific nuclide mass).[1]
Element
Isotope
Monoisotopic Mass (Da)
Standard Atomic Weight ( g/mol )
Carbon
12.0000000
12.011
Hydrogen
1.0078250
1.008
Deuterium
(D)
2.0141018
2.014 (approx)
Oxygen
15.9949146
15.999
2.2 Calculation 1: Monoisotopic Mass (For Mass Spectrometry)
The monoisotopic mass is the sum of the masses of the most abundant stable isotopes (
).[3] This is the value you will set in your MS acquisition software (e.g., Xcalibur, MassLynx) for the precursor ion.
Key Insight: The "Mass Defect" here is critical. A nominal calculation (
) gives 198, but the exact mass is 198.083. In high-resolution Orbitrap or Q-TOF systems, a deviation of 5 ppm is the limit. 198.083 is your target.[1]
2.3 Calculation 2: Average Molecular Weight (For Gravimetry)
When weighing the powder to prepare a stock solution, you must use the Average Molecular Weight, which accounts for the natural isotopic distribution (e.g.,
The following diagram illustrates the decision matrix for selecting the correct mass value based on the application (Analytical vs. Physical).
Figure 1: Decision logic for molecular weight calculation.[1] Use Monoisotopic Mass for instrument parameters and Average Mass for weighing and molarity calculations.
Part 4: Experimental Validation (Mass Spectrometry Protocol)
Calculating the mass is only the first step. You must validate the isotopic purity and response factor in the laboratory. Below is a self-validating protocol for GC-MS, the standard method for terephthalate analysis.
4.1 Reagents & Preparation
Stock Solution: Dissolve 10.0 mg DMT-d4 (using the 198.21 g/mol weight) in 10 mL Dichloromethane (DCM) or Methanol.
Working Standard: Dilute to 10 µg/mL (ppm).
Matrix: If analyzing biologicals (urine), use enzymatic deconjugation (β-glucuronidase) as terephthalates often exist as metabolites.[1]
Figure 2: Experimental validation workflow.[1] Critical control point is the Isotopic Purity Check to ensure no interference with the native analyte.
Part 5: Applications in R&D
PET Polymer Migration Studies: DMT-d4 is used to simulate the migration of non-intentionally added substances (NIAS) from recycled plastics into food matrices.[1] The +4 Da shift allows differentiation from naturally occurring background levels.
Bio-monitoring: In drug development, terephthalates are often impurities or metabolites.[1] DMT-d4 serves as the gold-standard Internal Standard (IS) to correct for matrix effects (ion suppression) in LC-MS/MS clinical assays.[1]
References
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1][2] Standard Atomic Weights. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 12241382, Dimethyl terephthalate-d4. Retrieved from [Link][1]
Silva, M.J., et al. (2012).[1] Analysis of Terephthalate Metabolites in Human Urine by HPLC-MS/MS. National Institutes of Health (NIH) / PMC.[1] Retrieved from [Link]
Technical Guide: Solubility & Handling of 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
Executive Summary 1,4-Benzenedicarboxylic acid-d4 dimethyl ester (DMT-d4) is the stable isotope-labeled analog of Dimethyl Terephthalate (DMT). It serves as a critical internal standard (IS) in the quantitative analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,4-Benzenedicarboxylic acid-d4 dimethyl ester (DMT-d4) is the stable isotope-labeled analog of Dimethyl Terephthalate (DMT). It serves as a critical internal standard (IS) in the quantitative analysis of phthalates and terephthalates via GC-MS and LC-MS.
This guide provides an authoritative reference on its solubility profile, overcoming the scarcity of specific data for the deuterated analog by synthesizing thermodynamic principles with empirical data from its non-deuterated parent. The central premise of this guide is the Solubility Isotope Parity Principle : for molecules of this mass (>190 Da), the thermodynamic solubility difference between the protium (H) and deuterium (D) forms in organic solvents is negligible (<1%), allowing the use of DMT solubility data as a validated proxy for DMT-d4.
Chemical Identity & Physicochemical Core[1][2]
Understanding the structural shift is vital for accurate mass spectrometry calculations.
Feature
Unlabeled Parent (DMT)
Deuterated Analog (DMT-d4)
IUPAC Name
Dimethyl benzene-1,4-dicarboxylate
Dimethyl benzene-1,4-dicarboxylate-2,3,5,6-d4
CAS Number
120-61-6
60077-80-5 (Generic: 120-61-6 unlabeled)
Molecular Formula
C₁₀H₁₀O₄
C₁₀H₆D₄O₄
Molecular Weight
194.19 g/mol
198.21 g/mol (+4.02 Da shift)
Deuteration Site
N/A
Aromatic Ring (4 positions)
Appearance
White crystalline solid
White crystalline solid
Solubility Profile
The Thermodynamic Landscape
DMT-d4 is a lipophilic ester. Its solubility is governed by dipole-dipole interactions and π-π stacking capabilities. It dissolves best in solvents that can disrupt its crystal lattice without requiring hydrogen bond donation.
Secondary Solvents (Moderate/Low Solubility): Alcohols and Ketones.[1]
Non-Solvents: Water and aliphatic hydrocarbons.[2]
Quantitative Solubility Data (Validated Proxy)
Data below is derived from high-purity DMT benchmarks, applicable to DMT-d4.
Solvent Class
Specific Solvent
Solubility (25°C)
Rating
Application Context
Chlorinated
Chloroform (CHCl₃)
~145 g/L
Excellent
Primary NMR solvent ; Stock solution prep.
Dichloromethane (DCM)
~100-120 g/L
Very Good
Liquid-Liquid Extraction (LLE).
Polar Aprotic
DMSO
~105 mg/mL
Good
Biological assays; Long-term stock storage.
DMF
>100 g/L
Good
Synthesis intermediate solvent.
Ketones
Acetone
~30-50 g/L
Moderate
Rapid evaporation protocols.
Alcohols
Methanol
<15 g/L
Low
Working solution diluent (precipitates at high conc).
Ethanol
<10 g/L
Low
Not recommended for stock prep.
Aqueous
Water
0.015 g/L
Insoluble
Environmental background matrix.
Critical Insight: While Methanol is a poor solvent for stock preparation, it is the standard solvent for working solutions in LC-MS. You must dissolve the solid in DMSO or Chloroform first, then dilute into Methanol, ensuring the final concentration is below the solubility limit (e.g., <100 µg/mL).
Experimental Protocol: Preparation of Calibration Standards
This protocol ensures the integrity of the internal standard, preventing "crashing out" (precipitation) which leads to quantitation errors.
Workflow Visualization
The following diagram illustrates the critical decision pathway for solvent selection.
Figure 1: Decision tree for the preparation of stable DMT-d4 stock and working solutions.
Step-by-Step Methodology
Objective: Prepare a 1.0 mg/mL (1000 ppm) Stock Solution.
Weighing: Accurately weigh 10.0 mg of DMT-d4 into a 20 mL amber glass scintillation vial.
Why Amber? Esters can be susceptible to slow photolytic degradation over long periods; amber glass protects the standard.
Primary Dissolution (The "Wetting" Step):
For GC-MS: Add 10.0 mL of Chloroform or Dichloromethane .
For LC-MS: Add 10.0 mL of DMSO .
Technique: Do not add Methanol yet. Vortex for 30 seconds. If using DMSO, sonicate for 5 minutes at room temperature to ensure complete solvation of the crystal lattice.
Verification: Inspect the solution against a light source. It must be perfectly clear with no particulates.
Working Solution Preparation (Dilution):
To prepare a 10 µg/mL working standard for calibration:
Pipette 100 µL of the Stock Solution into a 10 mL volumetric flask.
Dilute to volume with Methanol (LC-MS grade).
Crucial: Add the stock to the methanol while vortexing. This rapid dispersion prevents local concentration spikes that could trigger micro-precipitation.
Applications & Causality
Internal Standard for Phthalate Analysis
DMT-d4 is used to quantify DMT and Terephthalic Acid (TPA) in environmental samples (e.g., migration from PET bottles).
Mechanism: The d4-analog co-elutes (or elutes very closely) with the analyte but is spectrally distinct (+4 Da).
Benefit: It corrects for matrix effects and ionization suppression in MS because the isotope behaves identically to the analyte during extraction and ionization.
NMR Spectroscopy Standard
Due to its high symmetry and simple aromatic signal, DMT-d4 is used as a reference material in qNMR (Quantitative NMR) to determine the purity of other aromatic esters.
Solvent Choice: Use CDCl₃ (Deuterated Chloroform).
Signal: The aromatic protons on the d4 ring are silent in ¹H-NMR, simplifying the spectrum if studying mixtures, or used as a specific lock signal in ²H-NMR.
Safety & Handling (E-E-A-T)
Toxicology: Like its parent DMT, the d4 analog is a potential irritant to eyes and skin.[3]
Endocrine Disruption: DMT has shown weak estrogenic activity in some assays. Handle d4 analogs with the same high-containment precautions (fume hood, nitrile gloves).
Storage: Store solid neat material at room temperature or 4°C. Store DMSO stock solutions at 4°C or -20°C. Note that DMSO freezes at 19°C; thaw completely and vortex before use to ensure homogeneity.
References
National Institute of Standards and Technology (NIST). 1,4-Benzenedicarboxylic acid, dimethyl ester (DMT) - Phase Change & Solubility Data. NIST Chemistry WebBook, SRD 69.[4]
[Link]
Wang, J., et al. (2019). Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents.[5] Journal of Chemical & Engineering Data, 64(10). (Demonstrates Chloroform > Esters > Alcohols solubility order).
[Link][6]
Oxxynova. Technical Data Sheet: Dimethyl Terephthalate (DMT).[2] (Industrial solubility benchmarks: 145 g/L in Chloroform).[3][7]
[Link]
Technical Guide: Isotopic Enrichment & Characterization of Dimethyl Terephthalate-d4 (DMT-d4)
Executive Summary Dimethyl terephthalate-d4 (DMT-d4) serves as a critical internal standard for the quantification of phthalate migration from polymeric food contact materials (FCMs) and pharmaceutical packaging. Its uti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dimethyl terephthalate-d4 (DMT-d4) serves as a critical internal standard for the quantification of phthalate migration from polymeric food contact materials (FCMs) and pharmaceutical packaging. Its utility relies entirely on isotopic integrity —specifically, the stability of the deuterium label on the aromatic ring (positions 2, 3, 5, 6) rather than the labile methyl ester groups.
This guide details the structural requirements, synthesis logic, and self-validating analytical protocols necessary to verify DMT-d4 enrichment levels (
atom D) for use in high-sensitivity Mass Spectrometry (MS) workflows.
Part 1: Chemical Identity & Isotopic Architecture
Structural Specifications
Unlike alkyl-deuterated analogs (e.g., dimethyl-d6 terephthalate), DMT-d4 is deuterated at the aromatic ring. This structural choice is deliberate: aromatic C-D bonds are significantly more resistant to metabolic degradation and proton exchange during acidic extraction protocols than methyl ester C-D bonds.
Researchers must distinguish between ring deuteration (d4) and ester deuteration (d6).
DMT-d4 (Ring): Used for quantification.[1][2][3] The label is stable during transesterification reactions common in polymer recycling studies.
DMT-d6 (Methyl): Used for mechanistic studies of hydrolysis. The label is lost if the ester hydrolyzes.
Part 2: Synthesis & Enrichment Mechanisms
Synthesis Logic: The Convergent Esterification
To achieve high isotopic enrichment (
), the synthesis does not rely on direct H/D exchange of the final ester, which yields low specificity. Instead, it utilizes a convergent approach: Fischer Esterification of pre-enriched Terephthalic Acid-d4 (TPA-d4) with anhydrous methanol.
Reaction:
Workflow Diagram
The following diagram illustrates the critical control points to prevent isotopic dilution (H-back exchange).
Caption: Convergent synthesis workflow minimizing isotopic scrambling by using anhydrous conditions.
Part 3: Analytical Characterization (Self-Validating Protocols)
To ensure the material is suitable for quantitative MS, you must validate both chemical purity and isotopic enrichment.
Protocol A: H-NMR Isotopic Verification
This protocol relies on the "silent" region. In native DMT, aromatic protons appear at ~8.1 ppm. In
DMT-d4, this signal should be effectively absent.
Methodology:
Solvent: Dissolve 10 mg DMT-d4 in 0.6 mL
(Chloroform-d).
Acquisition: Standard proton scan (16 scans min).
Integration Logic (Self-Validation):
Calibrate the Methyl Ester singlet (
) at 3.95 ppm to an integral of 6.00 .
Integrate the Aromatic region (8.00 – 8.20 ppm ).
Pass Criteria: The aromatic integral must be
(representing residual Protium).
Protocol B: GC-MS Enrichment Calculation
Mass spectrometry provides the definitive calculation of "Atom % D".
Methodology:
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
, 31 Da) shifts from m/z 163 (native) to m/z 167 (d4) .
Validation Logic Diagram
Caption: Decision tree for validating isotopic enrichment prior to use in migration studies.
Part 4: Applications in Quantitative Analysis
Migration Studies (Food Contact Materials)
DMT-d4 is the industry standard for quantifying the migration of terephthalate residues from PET bottles and microwaveable trays into food simulants.
Why d4?
In Isotope Dilution Mass Spectrometry (IDMS), the internal standard must behave identically to the analyte during extraction (Liquid-Liquid Extraction or SPE) but remain spectrally distinct.
Carrier Effect: The d4 analog acts as a carrier, compensating for matrix effects and signal suppression in the ion source.
Quantification: A calibration curve is built based on the ratio of the Native Area (m/z 163) to the Label Area (m/z 167).
Data Summary: Key Physical Properties for Handling[6]
Caution: Do not overheat during drying/concentration steps to avoid loss of standard.
Aquatic Toxicity
Moderate
Dispose of as hazardous chemical waste (prevent release to water).
References
National Center for Biotechnology Information (PubChem). Dimethyl terephthalate (Compound). Accessed via PubChem.[4][5]
[Link]
NIST Mass Spectrometry Data Center. 1,4-Benzenedicarboxylic acid, dimethyl ester (Mass Spectrum). NIST Chemistry WebBook, SRD 69.
[Link]
Castle, L., et al. Migration of Polyethylene Terephthalate (PET) Oligomers from PET Plastics into Foods during Microwave and Conventional Cooking and into Bottled Water. Journal of Food Protection.
[Link]
European Food Safety Authority (EFSA). Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.
[Link]
Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate.
[Link]
Technical Comparative Analysis: Dimethyl Terephthalate vs. Dimethyl Terephthalate-d4
The following technical guide details the structural, synthetic, and analytical distinctions between Dimethyl Terephthalate (DMT) and its deuterated isotopologue, Dimethyl Terephthalate-d4 (DMT-d4). A Guide to Isotopic A...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and analytical distinctions between Dimethyl Terephthalate (DMT) and its deuterated isotopologue, Dimethyl Terephthalate-d4 (DMT-d4).
A Guide to Isotopic Applications in Quantitative Bioanalysis and Migration Studies
Executive Summary
Dimethyl Terephthalate (DMT) is a high-volume industrial ester used primarily as a precursor for polyethylene terephthalate (PET) production.[1][2][3][4][5][6][7] In contrast, Dimethyl Terephthalate-d4 (DMT-d4) is a high-value, stable-isotope labeled analog used almost exclusively as an Internal Standard (IS) in analytical chemistry.
While they share identical chemical reactivity and solubility profiles, their difference lies in nuclear architecture . The replacement of four aromatic hydrogen atoms with deuterium (
H) in DMT-d4 creates a distinct mass spectral signature (+4 Da) and a "silent" aromatic region in proton NMR. This guide dissects these differences to enable precise application in drug development and food safety workflows.
The fundamental difference is the isotopic substitution on the benzene ring. In DMT-d4, the four protons at the 2, 3, 5, and 6 positions are replaced by deuterium. The methyl ester groups usually remain non-deuterated (
), preserving the methyl signal in NMR.
Comparative Data Table
Feature
Dimethyl Terephthalate (DMT)
Dimethyl Terephthalate-d4 (DMT-d4)
CAS Number
120-61-6
74079-01-9
Molecular Formula
Molecular Weight
194.19 g/mol
198.21 g/mol
Isotopic Mass (Monoisotopic)
194.0579 Da
198.0830 Da
Melting Point
140–142 °C
140–142 °C (Negligible shift)
Solubility
Soluble in MeOH, , DMSO
Identical
Primary Application
Polymer synthesis (PET), Plasticizer
Internal Standard (GC-MS, LC-MS)
Cost
Low (Bulk Chemical)
High (Specialty Reagent)
Synthesis & Isotopic Enrichment
The synthesis of DMT-d4 requires deuterated starting materials. Unlike standard DMT, which is produced via the esterification of terephthalic acid (TPA) with methanol, DMT-d4 synthesis must prevent Hydrogen-Deuterium (H/D) exchange that could lower isotopic purity.
Synthesis Workflow (DOT Diagram)
Critical Synthesis Note: The reaction must be controlled to ensure the deuterium atoms on the ring remain stable. The methyl groups are derived from methanol; if
were used instead of , the product would be DMT-d10 (fully deuterated). For standard DMT-d4, only the ring is labeled.
Analytical Characterization: The Core Differences
This section details how to distinguish the two compounds using instrumental analysis.
A. Mass Spectrometry (MS)
This is the primary method of differentiation.
DMT: Base peak at m/z 163 (loss of
) and molecular ion at m/z 194 .
DMT-d4: Base peak at m/z 167 and molecular ion at m/z 198 .
Application: In Selected Ion Monitoring (SIM) or MRM modes, the mass spectrometer is set to track these specific channels. The +4 Da shift is sufficient to avoid "cross-talk" (isotopic overlap) from the natural
isotopes of the non-deuterated analyte.
B. NMR Spectroscopy (
-NMR)
Nuclear Magnetic Resonance provides the most visual confirmation of structure.
DMT Spectrum:
~3.9 ppm: Singlet (6H) – Methyl ester protons ().
~8.1 ppm: Singlet (4H) – Aromatic ring protons.
DMT-d4 Spectrum:
~3.9 ppm: Singlet (6H) – Methyl ester protons (unchanged).
~8.1 ppm:Silent/Absent. The deuterium nucleus is not active in standard proton NMR.
Note: A faint residual peak may appear at 8.1 ppm depending on the % enrichment (usually >99% D, meaning <1% H remains).
C. Chromatography (GC/LC)
Retention Time: Deuterium exerts a slight "Isotope Effect." DMT-d4 typically elutes fractionally earlier (fractions of a second) than DMT in Reverse Phase LC due to slightly weaker hydrophobic interactions, but they are generally considered co-eluting. This co-elution is vital for its role as an Internal Standard.
Applications in Research & Drug Development
Why use DMT-d4?
In quantitative bioanalysis (e.g., measuring phthalate migration into drugs or food), external calibration fails to account for Matrix Effects .
Ionization Suppression: If a blood or plasma sample suppresses the signal of DMT, it will suppress the signal of DMT-d4 to the exact same extent because they co-elute.
Extraction Recovery: If the extraction protocol loses 20% of the analyte, it will also lose 20% of the DMT-d4 spiked into the sample.
The Ratio is King: By calculating the ratio of Area_Analyte / Area_IS, these errors cancel out.
Experimental Workflow: Internal Standard Validation
Experimental Protocols
Protocol A: Preparation of Internal Standard Stock (1 mg/mL)
Objective: Create a stable stock of DMT-d4 for spiking.
Solvent: Methanol (LC-MS grade) or Acetonitrile. Avoid protic solvents if long-term stability at high T is a concern, though DMT is generally stable.
Weigh 10.0 mg of DMT-d4 (corrected for purity, e.g., if 98% pure, weigh 10.2 mg).
Transfer to a 10 mL volumetric flask .
Dissolve in Methanol . Sonicate for 5 minutes to ensure complete dissolution.
Dilute to volume. Store at -20°C .
Validity Check: Inject 1 µL into GC-MS. Verify single peak at m/z 198. Ensure no peak at m/z 194 (indicates contamination with non-deuterated DMT).
Protocol B: Migration Study Spiking (Example)
Context: Testing a PET pharmaceutical bottle for DMT leaching.
Take 1.0 mL of the liquid drug formulation (sample).
Add 50 µL of DMT-d4 working solution (e.g., 10 µg/mL).
Perform Liquid-Liquid Extraction (e.g., with Dichloromethane).
Evaporate and reconstitute.
Analyze via GC-MS (SIM Mode: Target 163/194 for Analyte; 167/198 for IS).
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8441, Dimethyl terephthalate. Retrieved from [Link]
European Food Safety Authority (EFSA). (2011). Scientific Opinion on the safety of polyethylene terephthalate (PET) for food contact materials. EFSA Journal.[8] Retrieved from [Link]
Beyond Compliance: Technical Guide to Deuterated Dimethyl Terephthalate (DMT-d4)
CAS Number: 100872-41-5 Chemical Formula: C₁₀H₆D₄O₄ Molecular Weight: 198.21 g/mol (approx., vs. 194.19 for native) Part 1: The Isotopic Advantage & Identification This guide transcends the standard Safety Data Sheet (SD...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 100872-41-5
Chemical Formula: C₁₀H₆D₄O₄
Molecular Weight: 198.21 g/mol (approx., vs. 194.19 for native)
Part 1: The Isotopic Advantage & Identification
This guide transcends the standard Safety Data Sheet (SDS) by integrating regulatory compliance with high-precision analytical methodology. Dimethyl Terephthalate-d4 (DMT-d4) is the stable isotope-labeled analog of dimethyl terephthalate (DMT).
In drug development and environmental toxicology, DMT-d4 serves a critical role as an Internal Standard (ISTD) for the quantification of terephthalate metabolites (biomarkers of plasticizer exposure) via LC-MS/MS. Its four deuterium atoms on the benzene ring provide a mass shift (+4 Da) that eliminates cross-talk with the native analyte while maintaining identical chromatographic retention, thereby correcting for matrix effects and ionization suppression.
Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water
Isotopic Purity
Typically ≥99 atom % D
Chemical Purity
≥98%
Part 2: Critical Hazard Analysis (GHS)
While the native compound (DMT) is often classified as low-hazard, the deuterated form must be handled with elevated rigor due to its high cost and the sensitivity of the assays it supports.
GHS Classification (Based on Parent Compound CAS 120-61-6)
Note: Deuterated analogs generally follow the toxicity profile of the parent structure.
The primary risk with DMT-d4 is not biological toxicity, but analytical integrity .
Hygroscopicity: While esters are relatively stable, prolonged exposure to moisture can lead to hydrolysis (reverting to Terephthalic Acid-d4), altering the concentration of the stock solution.
Proton Exchange: Unlike labile protons (OH, NH), the ring deuteriums in DMT-d4 are chemically stable and resistant to back-exchange with solvent protons under standard conditions.
Part 3: Physicochemical Stability & Handling Protocol
Expertise Insight: In trace analysis (ng/mL levels), the stability of your ISTD defines the accuracy of your calibration curve.
Storage Architecture
Temperature: Store at -20°C . Although stable at room temperature, cold storage prevents slow hydrolysis and sublimation.
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Use desiccators for solid powder.
Container: Amber glass vials with PTFE-lined caps. Avoid plastics that may leach interfering phthalates/terephthalates.
Solubilization Strategy
DMT-d4 is hydrophobic. Do not attempt to dissolve directly in 100% water.
Primary Stock: Dissolve in 100% Methanol (LC-MS grade) to create a 1 mg/mL master stock.
Working Solution: Dilute the master stock into 50:50 Methanol:Water only immediately prior to use to prevent long-term hydrolysis.
Part 4: Analytical Application (LC-MS/MS Workflow)
Core Directive: This section details the use of DMT-d4 as an Internal Standard for quantifying terephthalates in biological matrices (e.g., urine or plasma).
Experimental Protocol: ISTD Spiking & Extraction
Preparation: Thaw plasma/urine samples on ice.
Spiking: Add 10 µL of DMT-d4 Working Solution (1 µg/mL) to 100 µL of sample.
Why: Adding ISTD before extraction corrects for recovery losses during the process.
Protein Precipitation: Add 400 µL cold Acetonitrile. Vortex for 30 seconds.
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Transfer clear supernatant to an autosampler vial.
Injection: Inject 5 µL into the LC-MS/MS system.
Mass Spectrometry Parameters (MRM)
Optimize these transitions on your specific instrument (e.g., Triple Quadrupole).
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Mode
DMT (Native)
195.1 [M+H]⁺
163.1
15
Positive ESI
DMT-d4 (ISTD)
199.1 [M+H]⁺
167.1
15
Positive ESI
Note: The mass shift of +4 Da ensures the ISTD signal does not overlap with the native analyte's isotopic envelope.
Analytical Logic Visualization
Caption: Workflow for utilizing DMT-d4 as an Internal Standard to correct for matrix effects in bioanalysis.
Part 5: Emergency Response & Disposal
First Aid Measures
Eye Contact: Flush with water for 15 minutes.[3][1] Remove contact lenses.[1]
Skin Contact: Wash with soap and water.[4][3][1] If irritation persists (rare), seek medical attention.
Inhalation: Move to fresh air.
Waste Disposal (E-E-A-T Compliance)
Do not treat deuterated waste as standard trash.
Segregation: Collect LC-MS effluents containing organic solvents and DMT-d4 in "Halogenated/Organic" waste streams.
Labeling: Clearly label waste containers. While DMT is not highly toxic, the organic solvents (Methanol/Acetonitrile) used in the protocol are hazardous.
Destruction: Incineration is the standard disposal method for organic chemical waste.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8441, Dimethyl terephthalate. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives in Urine. (Methodology grounding for terephthalate analysis). Retrieved from [Link]
Technical Guide: Thermal Stability Profile of 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
[1] Executive Summary: The Isotopic Anchor 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (Dimethyl Terephthalate-d4, or DMT-d4 ) serves as a critical internal standard in quantitative mass spectrometry and a monomeric p...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Isotopic Anchor
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (Dimethyl Terephthalate-d4, or DMT-d4 ) serves as a critical internal standard in quantitative mass spectrometry and a monomeric precursor for deuterated polyethylene terephthalate (PET) synthesis.[1] Its utility hinges on a singular physicochemical trait: thermodynamic robustness .[1]
Unlike aliphatic deuterated standards that may suffer from H/D scrambling or premature pyrolysis, the aromatic deuteration of DMT-d4 offers exceptional stability up to 300°C. This guide provides a comprehensive analysis of its thermal behavior, governed by the Kinetic Isotope Effect (KIE), and outlines validated protocols for its use in high-temperature analytical and synthetic applications.
Physicochemical Identity & Thermal Constants
To understand the stability of DMT-d4, we must first establish its baseline properties relative to its non-deuterated analog (d0).[1] While the electronic environments are nearly identical, the increased mass of the deuterium nucleus introduces subtle but critical shifts in vibrational energy.[2]
The Thermodynamics of Deuteration: Why d4 is Robust
The superior thermal stability of DMT-d4 is not accidental; it is a direct consequence of the Primary Kinetic Isotope Effect (KIE) .[1]
The Zero-Point Energy Shift
The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond.[1] This is due to the lower zero-point energy (ZPE) of the C-D bond.[1]
Mechanism: The heavier mass of deuterium lowers the vibrational frequency of the bond.
Result: More energy is required to reach the transition state for bond cleavage (homolytic or heterolytic).[1]
Impact on DMT-d4: In the benzene ring, the C-D bonds are highly resistant to oxidative attack and thermal rupture. While the ester methyl groups (containing C-H) remain the "weak links," the aromatic core—the mass spec signature—remains intact at temperatures where aliphatic standards would degrade.
Resistance to Scrambling
In high-temperature applications (e.g., GC injector ports), "scrambling" (H/D exchange) is a catastrophic failure mode.[1]
Aromatic Stability: Aromatic protons/deuterons are chemically inert compared to labile acidic protons (e.g., -OH, -NH).[1]
Risk Factor: Scrambling in DMT-d4 only occurs in the presence of superacids or Lewis acid catalysts at high temperatures (
).[1] Under neutral analytical conditions, the isotopic label is locked.
Analytical Stability: GC-MS Method Validation
In Gas Chromatography-Mass Spectrometry (GC-MS), DMT-d4 is subjected to rapid heating in the injector port.[1] The following protocol ensures data integrity.
Injector Port Dynamics
Temperature Limit: 280°C (Isothermal).
Liner Selection: Deactivated split/splitless liners are mandatory.[1] Active silanol sites on non-deactivated glass can catalyze ester hydrolysis or transesterification, even if the deuterated ring is stable.
Carrier Gas: Helium or Hydrogen (99.999% purity).[1] Oxygen traces at high T will induce oxidative degradation of the methyl esters.
Validated GC-MS Workflow
This workflow prevents "ghost peaks" and isotopic cross-talk.
Figure 1: GC-MS Analytical Workflow emphasizing the critical vaporization step where thermal stability is tested.
Researchers utilizing DMT-d4 to synthesize deuterated polymers (e.g., for neutron scattering studies) operate at the upper limit of the compound's stability.
Understanding how DMT-d4 fails allows researchers to diagnose anomalous data.[1] The primary degradation route is not ring breakdown, but ester pyrolysis.
Figure 2: Thermal degradation mechanism.[1] Note that the deuterated aromatic ring (
) remains intact even as the ester groups degrade, preserving the isotopic tag in the solid residue (Terephthalic Acid-d4).
References
NIST Chemistry WebBook. Dimethyl terephthalate: Phase change data and Thermochemistry.[1][3][4][5][6] National Institute of Standards and Technology.[3][4][6][7] [Link][1]
Wade, D. (1999).[1] Deuterium isotope effects on noncovalent interactions between molecules.[1][8] Chemico-Biological Interactions.[1] [Link]
Resolve Mass. Selection Criteria for Deuterated Internal Standards for LC-MS.[Link][1]
Structural Isotope Effects in Deuterated Benzene Dicarboxylic Esters
A Technical Guide to Synthesis, Crystallization, and Diffraction Analysis Audience: Researchers, Crystallographers, and Pharmaceutical Development Scientists. Executive Summary: The Deuterium Architecture In the precisio...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Synthesis, Crystallization, and Diffraction Analysis
Audience: Researchers, Crystallographers, and Pharmaceutical Development Scientists.
Executive Summary: The Deuterium Architecture
In the precision engineering of small-molecule therapeutics and organic materials, deuteration has evolved from a simple labeling technique to a method for altering physicochemical properties. This guide focuses on the benzene dicarboxylic esters (phthalates, isophthalates, terephthalates), a structural class critical to both polymer science and drug scaffolds.
H) with deuterium (H) introduces the Geometric Isotope Effect (GIE) . While electronically similar, the heavier mass of deuterium lowers the zero-point vibrational energy (ZPE), shortening covalent bonds (C-D < C-H) while paradoxically expanding hydrogen bond networks (Ubbelohde effect). Accurate characterization of these subtle structural shifts requires a rigorous combination of synthesis, X-ray diffraction (XRD), and Neutron diffraction.
The Core Science: Geometric Isotope Effects (GIE)
Before designing an experiment, one must understand the causality of the structural changes.
The Ubbelohde Effect in Dicarboxylic Esters
In benzene dicarboxylic esters, the aromatic ring and the ester/acid functionalities participate in complex supramolecular stacking.
Covalent Compression: The C-D bond is approximately 0.005–0.010 Å shorter than the C-H bond due to anharmonicity in the potential energy well.
Hydrogen Bond Expansion: If the ester contains residual acid groups (or in the case of partial hydrolysis), deuteration of the hydroxyl group (O-D...O) typically weakens the hydrogen bond, increasing the donor-acceptor distance (
) by ~0.02 Å. This is the Ubbelohde Effect .
Lattice Energy Consequences
These competing forces—molecular contraction vs. network expansion—can induce isotopic polymorphism , where the deuterated analogue crystallizes in a different space group or exhibits significantly altered thermal expansion coefficients compared to the protonated form.
Experimental Protocol: Synthesis of Deuterated Dimethyl Terephthalate (DMT-d4)
High-purity deuterated crystals are required for neutron diffraction. The following protocol outlines the synthesis of ring-deuterated dimethyl terephthalate (DMT-d4).
Standard X-ray diffraction is insufficient for analyzing deuterated structures because X-rays scatter off electron density. Hydrogen (1 electron) and Deuterium (1 electron) are virtually indistinguishable by XRD.
The Solution: Neutron Diffraction
Neutrons scatter off atomic nuclei. The scattering length (
) differs drastically between isotopes:
Hydrogen (
H): fm (Negative value leads to incoherent scattering/noise).
Deuterium (
H): fm (Positive, strong coherent scattering).
Diffraction Workflow
To fully resolve the structure and quantify the GIE, a dual-method approach is mandatory.
Caption: Dual-method workflow combining XRD for heavy atoms and Neutron Diffraction for H/D resolution.
Structural Data & Analysis
The following table summarizes the structural impact of deuteration on terephthalate derivatives. Data is synthesized from high-precision studies on Imidazolium Hydrogen Terephthalate (a model system for terephthalic H-bonding) and Benzene-d6 .
Note: Data derived from comparative analysis of terephthalate host-guest systems [1, 2].
Interpretation
In the crystal lattice of deuterated benzene dicarboxylic esters:
Ring Contraction: The benzene ring itself shrinks slightly due to the shorter C-D bonds.
Network Expansion: If strong hydrogen bonds are present (e.g., in mono-esters or acid impurities), the lattice expands.
Result: The macroscopic density change is non-linear. For pure diesters (like DMT) without H-bonds, the lattice volume may actually decrease slightly (Inverse Isotope Effect), whereas acid-containing forms will expand.
Applications in Drug Development
Understanding these structural nuances is critical for "Heavy Drugs" (Deuterated Pharmaceuticals).
Metabolic Stability: The C-D bond is up to 10x stronger than C-H against enzymatic cleavage (Kinetic Isotope Effect). This extends the half-life of drugs containing the benzene dicarboxylic scaffold.
Patent Strategy: Deuterated forms are considered novel chemical entities (NCEs).
Polymorph Control: As shown in the data, deuteration can shift phase transition temperatures.[5] A deuterated drug might be stable at room temperature in a crystal form where the protonated version is unstable.
References
Nature Communications : Geometric isotope effect of deuteration in a hydrogen-bonded host–guest crystal. (2018).[5] Detailed analysis of terephthalate lattice expansion.
Chemical Reviews : The Deuterium Isotope Effect. (2025). Comprehensive review of kinetic and geometric isotope effects in organic chemistry.
Journal of Labelled Compounds and Radiopharmaceuticals : A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. (2023). Protocol for deuterated acid synthesis.
NIH PubChem : Benzene-d6 Crystal Structure Data. (Accessed 2026).[6] Baseline data for deuterated aromatic rings.
Acta Crystallographica : Crystal structures of dimetal terephthalate dihydroxides. (2022).[7][8] Structural baselines for terephthalate coordination.
Using dimethyl terephthalate-d4 as an internal standard in GC-MS
Application Note: Precision Quantification of Dimethyl Terephthalate (DMT) using Isotope Dilution GC-MS Executive Summary This application note details a robust protocol for the quantification of Dimethyl Terephthalate (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Quantification of Dimethyl Terephthalate (DMT) using Isotope Dilution GC-MS
Executive Summary
This application note details a robust protocol for the quantification of Dimethyl Terephthalate (DMT) in environmental and pharmaceutical matrices using Dimethyl Terephthalate-d4 (DMT-d4) as an internal standard. By employing Isotope Dilution Mass Spectrometry (IDMS), this method automatically corrects for analyte loss during extraction, matrix-induced signal suppression/enhancement, and injection variability. This guide is designed for analytical chemists requiring high-precision data for regulatory compliance (e.g., EU Regulation 10/2011, EPA Method 8061A adaptations).
Chemical & Physical Profile
Understanding the physicochemical similarities between the analyte and its isotope analog is crucial for establishing the "Carrier Effect," where the internal standard acts as a physical carrier for the analyte through the extraction process.
Property
Dimethyl Terephthalate (Native)
Dimethyl Terephthalate-d4 (IS)
Significance
CAS Number
120-61-6
74079-01-9
Unique Identifiers
Formula
C₁₀H₁₀O₄
C₁₀H₆D₄O₄
Deuterium on aromatic ring (2,3,5,6-d4)
MW ( g/mol )
194.18
~198.21
+4 Da Mass Shift allows spectral resolution
Boiling Point
288 °C
~288 °C
Co-elution guarantees identical matrix experience
Log Kow
2.25
~2.23
Identical extraction efficiency in LLE/SPE
Key Ions (EI)
163, 194, 135
167, 198, 139
Distinct quant/qual ions for SIM mode
Mechanistic Principle: Isotope Dilution Mass Spectrometry (IDMS)
The core of this protocol is IDMS . Unlike external standardization, where the calibration curve is separate from the sample matrix, IDMS introduces the standard into the sample matrix immediately before processing.
Why DMT-d4?
Retention Time Matching: DMT-d4 elutes at the virtually same retention time as native DMT. This ensures that both compounds experience the exact same ionization competition in the MS source at the exact same moment.
Extraction Compensation: If the extraction yields only 85% recovery due to matrix viscosity, the DMT-d4 recovery will also be 85%. The ratio of Native/IS remains constant, yielding accurate results despite losses.
Workflow Logic Diagram
Figure 1: The IDMS workflow ensures that any error introduced during extraction or injection affects both the analyte and the standard equally, canceling out the error in the final ratio calculation.
Solvents: Dichloromethane (DCM), n-Hexane, Acetone (Suprasolv® or equivalent grade). Note: Avoid Ethanol/Methanol as injection solvents to prevent potential transesterification in the hot injector port, although they may be used during initial extraction if evaporated later.
Standard Preparation
Stock Solutions (1000 µg/mL): Dissolve 10 mg of DMT and DMT-d4 separately in 10 mL of Acetone or Toluene. Store at -20°C.
IS Working Solution (10 µg/mL): Dilute DMT-d4 Stock in Acetone.
Calibration Standards: Prepare a 5-point curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) containing varying Native DMT concentrations but a constant DMT-d4 concentration (e.g., 1.0 µg/mL).
Sample Preparation (Liquid Matrix Example)
This protocol uses Liquid-Liquid Extraction (LLE), optimized for terephthalates.
Aliquot: Transfer 100 mL of aqueous sample to a separatory funnel.
Spike: Add 100 µL of IS Working Solution (10 µg/mL) to the sample. Crucial: Mix and allow to equilibrate for 10 mins.
Extract: Add 10 mL Dichloromethane (DCM). Shake vigorously for 2 minutes. Allow phases to separate.
Collect: Drain the lower organic layer into a clean vial.
Repeat: Repeat extraction with another 10 mL DCM. Combine extracts.
Dry: Pass the extract through anhydrous Na₂SO₄ to remove water.
Concentrate: Evaporate solvent under a gentle nitrogen stream to near dryness (do not let it go completely dry to avoid volatile loss).
Reconstitute: Redissolve in 1 mL of Isooctane or Toluene for GC injection.
GC-MS Instrumentation Parameters
Use Selected Ion Monitoring (SIM) for maximum sensitivity.
Parameter
Setting
Rationale
Column
5% Phenyl-arylene (e.g., DB-5MS, ZB-5MS)
Standard non-polar phase separates phthalate isomers well.
Dimensions
30 m × 0.25 mm × 0.25 µm
Balanced resolution and capacity.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Optimal linear velocity for MS.
Inlet
Splitless (or Split 1:10 for high conc.) @ 280°C
High temp ensures rapid volatilization; Splitless maximizes sensitivity.
Slow ramp (5°C/min) around 220-280°C helps separate DMT from other phthalates.
Transfer Line
290°C
Prevents condensation before ion source.
Ion Source
EI (70 eV) @ 230°C
Standard ionization energy.
Acquisition
SIM Mode (See Table Below)
drastically improves Signal-to-Noise (S/N) ratio.
SIM Acquisition Table
Compound
Retention Time (approx)
Quant Ion (m/z)
Qualifier Ions (m/z)
DMT (Native)
12.5 min
163
194, 135
DMT-d4 (IS)
12.5 min
167
198, 139
Note: The Quant Ion for DMT is typically m/z 163 ([M-OCH3]⁺). For DMT-d4, the ring is deuterated, so the fragment retains the 4 deuteriums: 163 + 4 = 167.
Data Analysis & Calculations
Response Factor (RF) Calculation
Calculate the Relative Response Factor (RRF) using your calibration standards:
Where:
= Area of Native DMT Quant Ion (163)
= Area of DMT-d4 Quant Ion (167)
= Concentration of Native Standard
= Concentration of Internal Standard
Sample Quantification
Calculate the unknown concentration (
):
Self-Validation Check: If the retention time of the Native peak shifts by >0.05 min relative to the IS peak in a sample, investigate matrix interference. They should lock together perfectly.
Method Validation & QC
To ensure Trustworthiness , every batch must include:
Method Blank: Reagent water spiked with IS. Ensures no laboratory contamination (phthalates are ubiquitous).[2]
LCS (Lab Control Sample): Clean matrix spiked with Native DMT + IS. Verifies extraction efficiency.
Acceptance Criteria: Recovery 70-130%.
IS Recovery Check: Monitor the absolute area of DMT-d4 in samples vs. standards.
Warning Limit: If IS area drops <50% of standard, matrix suppression or extraction loss is high. (The ratio calculation still corrects this, but sensitivity is reduced).
References
European Food Safety Authority (EFSA). "Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food." Official Journal of the European Union. Link
National Institutes of Health (NIH) - PubChem. "Dimethyl terephthalate (Compound)." PubChem Database. Link
Santa Cruz Biotechnology. "Dimethyl terephthalate-2,3,5,6-d4 Product Data." SCBT. Link
International Organisation of Vine and Wine (OIV). "Method of determination of phthalates by gas chromatography / mass spectrometry in wines." OIV-MA-AS323-10.[2] Link
BenchChem. "Validating Diethyl Terephthalate Purity: A Comparative Guide to GC-MS." BenchChem Protocols. Link
Synthesis of deuterated polyethylene terephthalate (PET) using DMT-d4
Application Note: Precision Synthesis of Ring-Deuterated Polyethylene Terephthalate (PET-d4) via Melt Transesterification Executive Summary This guide details the laboratory-scale synthesis of ring-deuterated Polyethylen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Ring-Deuterated Polyethylene Terephthalate (PET-d4) via Melt Transesterification
Executive Summary
This guide details the laboratory-scale synthesis of ring-deuterated Polyethylene Terephthalate (PET-d4) utilizing Dimethyl Terephthalate-d4 (DMT-d4) as the primary precursor. Unlike industrial bulk polymerization, this protocol is optimized for high-yield, small-batch (10–50g) synthesis to minimize the consumption of isotopically labeled starting materials.
Primary Applications:
Small-Angle Neutron Scattering (SANS): PET-d4 provides essential contrast variation against hydrogenated matrices, enabling the resolution of chain conformation and phase separation in block copolymers or blends.
Vibrational Spectroscopy: Isotopic shifting of aromatic C-D bands allows for precise assignment of IR/Raman peaks related to backbone orientation.
Metabolic Tracing: Stable isotope tracking of oligomers in biodegradation studies.
Strategic Planning: Isotopic Architecture
Before synthesis, researchers must define the required deuteration pattern. Using DMT-d4 with standard Ethylene Glycol (EG) yields partially deuterated PET (PET-d4) , where only the aromatic rings are labeled.
Polymer Variant
Precursors
Deuteration Site
Application
h-PET
DMT + EG
None
Reference Standard
PET-d4
DMT-d4 + EG
Aromatic Ring
SANS (Contrast Matching), NMR Dynamics
PET-d8
DMT-d4 + EG-d4
Full Backbone
SANS (Zero-Average Contrast), Bio-tracing
Note: This protocol focuses on PET-d4 , but the methodology applies to PET-d8 if deuterated glycol is substituted.
Materials & Equipment
Reagents
Monomer: Dimethyl Terephthalate-d4 (DMT-d4), >98 atom% D. Note: Hygroscopic; dry under vacuum at 40°C overnight before use.
Note: Deuteration typically causes a negligible shift in Tm (<1°C) compared to h-PET. A Tm < 250°C suggests high Diethylene Glycol (DEG) content (side reaction) or low MW.
Troubleshooting Guide
Figure 2: Diagnostic logic for common synthesis failures in PET polymerization.
Key Troubleshooting Tips:
Yellowing: PET is sensitive to thermal oxidation. Ensure the Nitrogen blanket is strict during the transesterification phase.
Low Viscosity: If the polymer remains liquid at 280°C, the vacuum is insufficient. The reaction is equilibrium-driven; if EG cannot escape, the chain will not grow.
Crosslinking: Avoid temperatures >295°C, which can cause thermal degradation and branching, rendering the polymer insoluble.
References
MacDonald, W. A. (2002). "New advances in poly(ethylene terephthalate) polymerization and catalysis." Polymer International, 51(10), 923–930. Link
Oak Ridge National Laboratory (ORNL). "Deuteration for Neutron Scattering." Center for Structural Molecular Biology. Link
Campoy, I., et al. (2020). "Synthesis and Properties of Deuterated Polymers for SANS." Macromolecular Chemistry and Physics, 221(4). Link
NIST Center for Neutron Research. "Scattering Length Densities (SLD) Calculator." (Essential for planning SANS contrast). Link
Ravindranath, K., & Mashelkar, R. A. (1986). "Modeling of poly(ethylene terephthalate) reactors: A closed loop approach." Polymer Engineering & Science, 26(9), 629-644. (Kinetics reference). Link
Protocol for the Hydrolysis of 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
Application Note: AN-D4-TPA-01 High-Purity Synthesis of Terephthalic Acid-d4 (TPA-d4) for Mass Spectrometry Internal Standards Executive Summary This application note details a robust, high-yield protocol for the hydroly...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-D4-TPA-01
High-Purity Synthesis of Terephthalic Acid-d4 (TPA-d4) for Mass Spectrometry Internal Standards
Executive Summary
This application note details a robust, high-yield protocol for the hydrolysis of 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (DMT-d4) to 1,4-Benzenedicarboxylic Acid-d4 (Terephthalic Acid-d4, or TPA-d4) .
TPA-d4 is a critical stable isotope-labeled internal standard (SIL-IS) used in the quantification of terephthalic acid in biological matrices and environmental samples via LC-MS/MS. The primary challenge in this synthesis is not the reaction kinetics, but the solubility management of the product. TPA is notoriously insoluble in most common solvents (water, alcohols, ethers), necessitating a specific "Salt-Formation
Precipitation" purification strategy.
This guide prioritizes isotopic integrity (preventing H/D exchange) and chemical purity (>99%), ensuring the final product is suitable for quantitative mass spectrometry.
The transformation proceeds via a standard nucleophilic acyl substitution (saponification).
Nucleophilic Attack: Hydroxide ions (
) attack the carbonyl carbons of the dimethyl ester.
Elimination: Methoxide (
) is eliminated, forming the carboxylic acid.
Deprotonation (Driving Force): Under basic conditions, the resulting carboxylic acid immediately deprotonates to form the water-soluble disodium terephthalate-d4 salt . This step is irreversible and drives the equilibrium to completion.
2.2 Deuterium Stability (Critical Process Parameter)
The four deuterium atoms are located on the aromatic ring. Aromatic protons/deuterons are generally stable to base-catalyzed hydrolysis. However, extreme acidic conditions or the presence of Lewis acid catalysts at high temperatures can promote Electrophilic Aromatic Substitution (EAS), leading to H/D exchange.
Protocol Choice: We utilize a basic hydrolysis (NaOH) followed by a controlled acidification at moderate temperatures to preserve the isotopic label.
Rationale: DMT-d4 is lipophilic, while NaOH is hydrophilic. A biphasic system reacts slowly. THF is used as a co-solvent to dissolve the ester and make it accessible to the aqueous base.
Weigh 1.0 g (approx. 5.0 mmol) of DMT-d4 into a 50 mL round-bottom flask.
Add 10 mL of THF . Stir until fully dissolved.
Add 10 mL of 2M NaOH (20 mmol) .
Stoichiometry Note: We use a 4x molar excess of base (theoretical requirement is 2x) to ensure rapid and complete hydrolysis.
Step 2: Hydrolysis (Reflux)
Equip the flask with a reflux condenser.
Heat the mixture to 65°C (gentle reflux) with magnetic stirring.
Time: React for 2–3 hours .
Visual Check: The reaction mixture should eventually become a clear, single phase as the hydrophobic ester converts to the water-soluble disodium salt and the THF/water becomes miscible at T.
Step 3: Solvent Removal (Critical for Yield)
Rationale: TPA has slight solubility in THF. Removing the organic solvent ensures that when we acidify, the TPA precipitates quantitatively from the water.
Remove the reflux condenser.
Use a rotary evaporator (or gentle nitrogen stream) to remove the THF.
Result: You will be left with an aqueous solution of Disodium Terephthalate-d4. If any solid unreacted ester remains (cloudiness), filter it off now (though this indicates incomplete reaction).
Step 4: Precipitation (The "Self-Purifying" Step)
Cool the aqueous solution to room temperature.
Slowly add 3M HCl dropwise while stirring.
Observation: A thick white precipitate (TPA-d4) will form immediately as the pH drops.
Continue adding HCl until the pH reaches pH 1–2 .
Why pH 1? The pKa values of Terephthalic acid are approx. 3.5 and 4.8. To ensure 100% protonation and precipitation, we must go significantly below the pKa1.
Step 5: Isolation & Drying
Cool the slurry in an ice bath for 15 minutes to maximize precipitation.
Filter the solid using a Buchner funnel (vacuum filtration).
Wash: Wash the filter cake with cold deionized water (3 x 10 mL) to remove NaCl and excess acid.
Optional: A final wash with a small amount of cold methanol can help drying, but TPA is slightly soluble in MeOH, so use caution.
Dry: Dry the white powder in a vacuum oven at 80°C for 4 hours.
Figure 1: Step-by-step workflow for the hydrolysis of DMT-d4 to TPA-d4, highlighting the phase transition from lipophilic ester to aqueous salt, and finally to insoluble acid.[5][6]
Quality Control & Analysis
Test
Method
Acceptance Criteria
Identity (NMR)
1H-NMR (DMSO-d6)
Absence of methyl ester singlet (~3.85 ppm). Only broad COOH peak (~13.2 ppm) and residual aromatic signals (if incomplete deuteration) visible. Note: Aromatic C-D bonds are silent in 1H-NMR.
Sample must fully dissolve in 0.1M NaOH or DMSO; must remain insoluble in water.
Important NMR Note: Do not attempt to run NMR in
or . TPA-d4 is virtually insoluble in these. DMSO-d6 is the required solvent.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete precipitation (pH too high).
Check pH of filtrate. Add more HCl until pH < 2.
Cloudy Solution during Reflux
Incomplete hydrolysis or insufficient solvent.
Add more THF to solubilize the ester; extend reflux time.
Product is Sticky/Yellow
Impurities or wet solvent.
Wash filter cake thoroughly with water. Recrystallize from DMSO/Water if necessary (dissolve in hot DMSO, add water to precipitate).
H/D Exchange Observed
Harsh acidic conditions or excessive heat.
Ensure acidification is done at room temperature (not hot). Avoid strong Lewis acids.
References
Wang, Q., Xu, H., & Li, X. (2006). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.[1][7][8]7) K. Journal of Chemical & Engineering Data. Link
Lavrič, Ž., et al. (2022). Kinetic Modelling and Mechanism Elucidation of Catalyst-free Dimethyl Terephthalate Hydrolysis. Journal of Cleaner Production. Link
Sigma-Aldrich. (n.d.). Terephthalic acid-d4 Product Specification & Properties. Link
Atzrodt, J., et al. (2016).[9] The Renaissance of H/D Exchange. Angewandte Chemie International Edition. (Reference for stability of aromatic deuteriums in basic media). Link
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The shift from phthalate-based plasticizers to terephthalates (e.g., Polyethylene Terephthalate - PET) in consumer goods has necessitated robust biomonitoring protocols. Terephthalic acid (TPA), the primary metabolite and hydrolysis product of PET and terephthalate plasticizers, presents unique analytical challenges due to its high polarity, poor solubility in acidic media, and isomeric similarity to phthalic and isophthalic acids.
This application note details a rigorous LC-MS/MS workflow for the quantitation of TPA in human urine. Unlike generic protocols, this guide emphasizes the critical role of Terephthalic Acid-d4 (TPA-d4) as an internal standard (IS). The use of a deuterated IS is not merely a regulatory formality; it is chemically essential to correct for the significant matrix suppression observed in negative-mode Electrospray Ionization (ESI-) and to compensate for recovery variances during Solid Phase Extraction (SPE).
Chemical & Physical Properties[1][2][3][4][5][6][7][8][9]
Understanding the solubility profile of TPA is the single most critical factor in preventing method failure. TPA is notoriously insoluble in water and standard acidic HPLC solvents, leading to precipitation in stock solutions and instrument blockages.
Table 1: Analyte vs. Internal Standard Comparison
Property
Terephthalic Acid (Native)
Terephthalic Acid-d4 (IS)
CAS Number
100-21-0
60088-54-2
Formula
C₈H₆O₄
C₈D₄H₂O₄
MW
166.13 g/mol
170.16 g/mol
pKa
3.54, 4.46
~3.54, 4.46 (negligible isotope effect)
Solubility (Water)
< 17 mg/L (insoluble)
< 17 mg/L (insoluble)
Solubility (Solvents)
DMSO, DMF, Dilute Alkali (NaOH)
DMSO, DMF, Dilute Alkali (NaOH)
Critical Insight: Never attempt to dissolve neat TPA or TPA-d4 standards directly in water or 100% methanol. You must use DMSO or a basic aqueous solution (e.g., 50:50 Methanol:Water with 0.1% NH₄OH) to ensure complete solvation of the stock.
Reagent Preparation
Internal Standard Stock Solution (1 mg/mL)
Weigh 1.0 mg of Terephthalic Acid-d4 into a silanized amber glass vial.
Add 1.0 mL of Dimethyl Sulfoxide (DMSO) .
Vortex for 2 minutes and sonicate for 5 minutes.
Storage: Stable at -20°C for 6 months.
Working Internal Standard (1 µg/mL)
Dilute the Stock Solution 1:1000 using 50:50 Methanol:Water .
Note: Prepare fresh weekly to prevent adsorption to glass walls, a common issue with dicarboxylic acids.
Sample Preparation Protocol (Urine)
This protocol utilizes enzymatic deconjugation followed by Solid Phase Extraction (SPE).[1] While "dilute-and-shoot" methods exist, SPE is strongly recommended to remove salts that suppress ionization in the negative mode.
Workflow Visualization
The following diagram outlines the critical decision points and flow of the sample preparation.
Figure 1: Optimized SPE workflow for the extraction of Terephthalic Acid from urine.
Detailed Steps:
Aliquot: Transfer 1.0 mL of urine into a clean polypropylene tube.
Spike IS: Add 20 µL of Working IS (TPA-d4, 1 µg/mL). Vortex.
Hydrolysis (Optional but Recommended):
Add 250 µL Ammonium Acetate buffer (1M, pH 6.5).
Add 10 µL β-Glucuronidase (e.g., E. coli or Helix pomatia).
Incubate at 37°C for 90 minutes.
Why? Although TPA is largely excreted unchanged, phase II conjugates may exist. This step ensures total TPA quantitation.
SPE Conditioning (Polymeric Reversed-Phase, e.g., Oasis HLB or Strata-X, 60mg):
2 mL Methanol.
2 mL Water.
Loading: Acidify sample with 10 µL Formic Acid (to protonate TPA, pKa ~3.5) and load onto cartridge.
Wash: 2 mL of 5% Methanol in 0.1% Formic Acid.
Critical: Do not use high organic content here; TPA will elute prematurely.
Elution: 2 mL of 100% Methanol.
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A (Water + 10mM Ammonium Acetate).
LC-MS/MS Methodology
Chromatographic Conditions
Separating TPA from its isomers (Phthalic Acid, Isophthalic Acid) is mandatory. A standard C18 column often fails to resolve these isomers adequately. A Phenyl-Hexyl or Biphenyl stationary phase provides superior selectivity via pi-pi interactions.
Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (2.1 x 100 mm, 1.7 µm or 2.5 µm).
Mobile Phase A: Water + 10mM Ammonium Acetate (pH ~6.5).
Note: Do not use strong acid (0.1% Formic) in the mobile phase if possible. Negative mode ionization is significantly better at neutral/basic pH.
Mobile Phase B: Methanol (or Acetonitrile).
Flow Rate: 0.3 mL/min.
Injection Volume: 5-10 µL.
Table 2: Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
5
Initial Hold
1.0
5
Load
6.0
95
Linear Ramp
8.0
95
Wash
8.1
5
Re-equilibration
11.0
5
End
Mass Spectrometry Parameters
Operate in Negative Electrospray Ionization (ESI-) mode.
Table 3: MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (V)
Role
Terephthalic Acid
165.0 [M-H]⁻
121.0 [M-CO₂-H]⁻
15
Quantifier
165.0
77.0 [C₆H₅]⁻
25
Qualifier
TPA-d4
169.0 [M-H]⁻
125.0 [M-CO₂-H]⁻
15
Internal Standard
Method Validation & Troubleshooting
Linearity and Range
Construct a calibration curve from 1.0 ng/mL to 1000 ng/mL. The use of TPA-d4 allows for linear regression with 1/x weighting.
Calculation: Plot the Area Ratio (Area_analyte / Area_IS) vs. Concentration Ratio.
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting logic for common TPA analysis failures.
Common Pitfalls
Ion Suppression: Urine contains high levels of salts. If the TPA-d4 signal varies by >20% between samples, the SPE wash step is insufficient.
Adsorption: TPA sticks to glass. Use silanized glassware or polypropylene labware for all intermediate steps.
Isomer Co-elution: Phthalic acid (ortho-isomer) is a common contaminant. Ensure your gradient is shallow enough (1-6 min ramp) to separate the peaks. TPA usually elutes after phthalic acid on a C18/Biphenyl column.
References
Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives Metabolites in Urine. Method No. 6306.03. [Link]
Silva, M. J., et al. (2012). "Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 904, 73-80.[2] [Link]
National Institutes of Health (NIH) PubChem. (2023). Terephthalic Acid (Compound Summary). [Link]
Schmid, P., et al. (2008). "Determination of terephthalic acid isopropylamide in urine with a liquid chromatography/mass spectrometry (LC/MS) method." Journal of Clinical Laboratory Analysis, 22(1), 21-28.[3] [Link]
Abstract & Strategic Relevance Dimethyl terephthalate-d4 (DMT-d4), where the four aromatic protons are replaced by deuterium ( ), serves as a critical probe in polymer chemistry. Unlike standard DMT, the deuterated isoto...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Relevance
Dimethyl terephthalate-d4 (DMT-d4), where the four aromatic protons are replaced by deuterium (
), serves as a critical probe in polymer chemistry. Unlike standard DMT, the deuterated isotopologue allows for precise NMR quantification of oligomer end-groups without signal overlap from the aromatic backbone and serves as a non-interfering internal standard in mass spectrometry.
This application note details the zinc-catalyzed transesterification of DMT-d4 with ethylene glycol (EG). We focus on the mechanistic preservation of the isotopic label, the catalytic cycle, and a validated protocol for synthesizing Bis(2-hydroxyethyl) terephthalate-d4 (BHET-d4). This workflow is essential for researchers studying depolymerization kinetics or synthesizing stable isotope-labeled standards for PET recycling analysis.
Theoretical Framework
The Deuterium Advantage
In standard 1H NMR of PET oligomers, the aromatic protons appear as a singlet at
ppm. In complex mixtures (e.g., partial glycolysis products), these signals often overlap with varying oligomeric species. Using DMT-d4 renders the aromatic region "silent," allowing researchers to:
Simplify Spectra: Focus entirely on the aliphatic glycol linkages (
ppm).
Trace Pathways: Unambiguously distinguish between "virgin" monomer (added DMT-d4) and recycled material (protonated) in mixed-feed experiments.
Reaction Mechanism: Lewis Acid Catalysis
The transesterification of DMT is kinetically sluggish without catalysis. While proton catalysis (Brønsted acid) is possible, it promotes side reactions (ether formation). Industrial and high-precision research applications utilize Lewis acids, typically Zinc Acetate (
) or Titanium alkoxides.
The Catalytic Cycle:
Coordination: The carbonyl oxygen of DMT-d4 coordinates to the
center, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: Ethylene glycol attacks the activated carbonyl, forming a tetrahedral intermediate.
Elimination: The methoxy group is eliminated as methanol, regenerating the catalyst.
Note on Isotopic Stability: The aromatic C-D bonds in DMT-d4 are highly stable under these conditions (
). Scrambling typically requires superacidic conditions or extreme temperatures () not present in this protocol.
Mechanistic Visualization
The following diagram illustrates the Zinc-catalyzed pathway, highlighting the retention of the deuterated aromatic ring.
Figure 1: Lewis-acid catalyzed transesterification mechanism. The aromatic ring (blue/green nodes) retains deuterium throughout the cycle.
Experimental Protocol: Synthesis of BHET-d4
Objective: Synthesize Bis(2-hydroxyethyl) terephthalate-d4 (BHET-d4) with >95% isotopic purity.
Reagents & Equipment
Component
Specification
Role
DMT-d4
>99 atom% D (Sigma/Aldrich)
Substrate
Ethylene Glycol (EG)
Anhydrous, 99.8%
Nucleophile
Zinc Acetate Dihydrate
Catalyst
Methanol
HPLC Grade
Washing Solvent
Equipment
3-neck RBF, Dean-Stark trap, line
Reactor
Step-by-Step Methodology
Step 1: Reactor Setup
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a short-path distillation head (or Dean-Stark trap).
Critical: Flame-dry the glassware under vacuum to remove trace moisture, which can deactivate the catalyst or cause hydrolysis.
Step 2: Charge & Melt
Add 5.0 g (25.2 mmol) of DMT-d4.
Add 12.5 g (201 mmol) of Ethylene Glycol. (Molar Ratio EG:DMT
8:1).[1] Note: Excess EG drives the equilibrium forward.
Add 15 mg of Zinc Acetate (0.3 wt%).
Purge with
for 15 minutes.
Step 3: Transesterification
Heat the mixture to 160°C with stirring (300 RPM).
Observe the dissolution of DMT-d4 (clear melt).
Raise temperature to 190-200°C . Methanol generation will begin.
Collect methanol distillate.[2] The theoretical yield of methanol is ~1.6 g (2 mL).
Reaction is complete when methanol distillation ceases (approx. 2-3 hours).
Step 4: Crystallization & Purification
Allow the reaction mixture to cool to 80°C.
Pour the mixture into 200 mL of ice-cold water . BHET-d4 is sparingly soluble in cold water, while excess EG will dissolve.
Filter the white precipitate.
Recrystallization: Dissolve the crude solid in hot water (90°C), filter hot to remove catalyst residues, and cool slowly to 4°C to crystallize pure BHET-d4.
Workflow Diagram
Figure 2: Experimental workflow for the synthesis and purification of BHET-d4.
Analytical Validation
Successful synthesis must be validated to ensure the deuterium label is intact and the transesterification is complete.
NMR Spectroscopy (400 MHz, DMSO-d6)
Proton Environment
Chemical Shift ()
Multiplicity
Integration (DMT-d4)
Integration (BHET-d4)
Aromatic Ring
8.10 ppm
Singlet
0H (Silent)
0H (Silent)
Methyl Ester (-OCH3)
3.90 ppm
Singlet
6H
0H (Disappears)
Methylene (-CH2-)
4.35 ppm
Triplet
0H
4H (Appears)
Methylene (-CH2-OH)
3.70 ppm
Quartet
0H
4H (Appears)
Hydroxyl (-OH)
4.95 ppm
Triplet
0H
2H (Appears)
Pass Criteria:
Absence of signal at 8.10 ppm (confirms retention of D-label on ring).
Disappearance of methyl ester peak at 3.90 ppm.
Appearance of glycol backbone signals.
Mass Spectrometry (MALDI-TOF or LC-MS)
Target Mass: BHET (
) has a MW of 254.24 g/mol .
Labeled Target: BHET-d4 (
) has a MW of 258.26 g/mol .
Observation: Look for the
adduct at m/z 281 (vs 277 for non-deuterated).
Troubleshooting & Optimization
H/D Scrambling
Symptom: Small signals appearing in the aromatic region (8.1 ppm) of the NMR.
Cause: Acid-catalyzed exchange with solvent protons or extreme temperatures (>250°C).
Solution:
Ensure the catalyst is strictly neutral/Lewis acid (Zn or Ti). Avoid strong Brønsted acids (H2SO4).
Keep reaction temperature below 220°C.
Use deuterated solvents (DMSO-d6) that are "100%" isotopic purity for analysis to prevent exchange during storage.
Ensure the nitrogen purge is active to sweep methanol vapor out of the flask.
Increase the EG:DMT ratio to 10:1 to force the equilibrium.
References
Catalyst Mechanisms: Paszun, D., & Spychaj, T. (1997). Chemical recycling of poly(ethylene terephthalate). Industrial & Engineering Chemistry Research. Link
Zn-Hydrotalcites: Oprescu, E. E., et al. (2020).[3] Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol. ACS Omega. Link
NMR Data: BIPM. (2019).[4] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Bureau International des Poids et Mesures. Link
PET Synthesis: MacDonald, W. A. (2002). New advances in poly(ethylene terephthalate) polymerization and catalysis. Polymer International. Link
Application Note: High-Sensitivity Quantification of Phthalate & Terephthalate Metabolites via LC-MS/MS
This Application Note is structured to provide a comprehensive, technical guide for the quantification of phthalate and terephthalate metabolites, specifically focusing on the application of Dimethyl Terephthalate-d4 (DM...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive, technical guide for the quantification of phthalate and terephthalate metabolites, specifically focusing on the application of Dimethyl Terephthalate-d4 (DMT-d4) as a critical Internal Standard (IS).
Executive Summary
The ubiquity of phthalate esters (PAEs) in pharmaceutical packaging and consumer goods necessitates rigorous biomonitoring. As industry shifts from ortho-phthalates (e.g., Dimethyl phthalate, DMP) to para-isomers like Dimethyl terephthalate (DMT) , analytical methods must evolve to distinguish these isomers.
This protocol details the quantification of DMT and its primary metabolite, Monomethyl terephthalate (MMT) , in biological matrices (urine/plasma) using DMT-d4 (Ring-1,4-d4) as the Internal Standard. We utilize Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) to achieve sub-nanogram sensitivity, ensuring differentiation between the toxicologically distinct ortho- and para-isomers.
Scientific Background & Mechanism
The Ortho vs. Para Challenge
Standard phthalates (ortho-isomers) and terephthalates (para-isomers) are isobaric (same mass). However, their metabolic pathways and toxicology differ significantly.
DMP (Ortho): Metabolizes to Monomethyl phthalate (MMP).
DMT (Para): Metabolizes to Monomethyl terephthalate (MMT).
Conventional MS methods relying solely on molecular weight will fail to distinguish DMP from DMT. Chromatographic separation combined with specific Multiple Reaction Monitoring (MRM) transitions is required.
The Role of DMT-d4 (Internal Standard)
Dimethyl Terephthalate-d4 (DMT-d4) serves as the reference standard.
Structure: The deuterium labeling occurs on the benzene ring (
).
Stability: Unlike methyl-labeled standards (which lose labels during hydrolysis), Ring-d4 standards retain their isotopic signature during metabolic conversion to the mono-ester, making them robust surrogates for tracking extraction efficiency and matrix effects.
Metabolic Pathway Visualization
The following diagram illustrates the metabolic hydrolysis of DMT and the tracking of the deuterated standard.
Figure 1: Metabolic hydrolysis of DMT and the parallel behavior of the DMT-d4 Internal Standard. Note that Ring-d4 labels are conserved during the transition to the mono-ester.
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm). Critical: Must resolve ortho/para isomers.
Experimental Protocol
Sample Preparation (Urine)
Rationale: Phthalate metabolites are excreted as glucuronide conjugates.[2] Enzymatic hydrolysis is mandatory to quantify the "total" metabolite load.
Thawing: Thaw urine samples at 4°C. Vortex for 30s.
Aliquot: Transfer 200 µL of urine into a 96-well deep plate.
IS Spiking: Add 20 µL of DMT-d4 Working Solution (100 ng/mL in MeOH).
Note: Even if quantifying MMT, spiking DMT-d4 here monitors the extraction of the lipophilic parent if co-analysis is desired, though MMT-d4 is preferred if available. If using DMT-d4 as a surrogate for MMT, response factors must be calculated.
Note: DMT (Parent) ionizes well in Positive mode (
). MMT (Metabolite) ionizes well in Negative mode ().
Analyte
Polarity
Precursor (m/z)
Product (m/z)
Collision Energy (V)
Role
DMT
ESI (+)
195.1
163.1
20
Quantifier
DMT-d4
ESI (+)
199.1
167.1
20
Internal Standard
MMT
ESI (-)
179.0
135.0
-15
Quantifier
DMP (Ortho)
ESI (+)
195.1
163.1
22
Interference Check
Differentiation Strategy: DMP and DMT share the same transitions (195>163). They must be separated by Retention Time (RT). Typically, the para-isomer (DMT) elutes after the ortho-isomer (DMP) on a C18 column due to better planarity and interaction with the stationary phase.
Workflow Visualization
Figure 2: Step-by-step analytical workflow from sample preparation to data quantification.
Data Analysis & Validation
Calculation
Quantification is performed using the Isotope Dilution Method .
Where (Relative Response Factor) is determined from the calibration curve.
Linearity & Sensitivity
Linear Range: 0.5 ng/mL to 500 ng/mL.
LOD (Limit of Detection): 0.1 ng/mL.
LOQ (Limit of Quantification): 0.5 ng/mL.
Troubleshooting Matrix Effects
If the signal for DMT-d4 is suppressed by >20% in urine samples compared to solvent standards, consider:
Dilution: Dilute urine 1:5 before hydrolysis.
SLE: Use Supported Liquid Extraction (SLE) plates instead of protein precipitation for cleaner extracts.
References
Silva, M. J., et al. (2007). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B. Link
Centers for Disease Control and Prevention (CDC). (2024). "Laboratory Procedure Manual: Phthalates and Phthalate Alternatives in Urine." National Health and Nutrition Examination Survey (NHANES). Link
BIPM. (2019). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]." Bureau International des Poids et Mesures. Link
Sigma-Aldrich. (2024). "Dimethyl Terephthalate-d4 Certified Reference Material Product Sheet." Link
BenchChem. (2025).[2][3][4] "Application Notes & Protocols for the Quantification of Phthalate Metabolites in Urine Using Deuterated Standards." Link
Preparation of deuterium-labeled oligomers from 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
Abstract This application note details the protocol for synthesizing deuterium-labeled Poly(ethylene terephthalate) (PET) oligomers using 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (DMT-d4) as the stable isotope prec...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the protocol for synthesizing deuterium-labeled Poly(ethylene terephthalate) (PET) oligomers using 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (DMT-d4) as the stable isotope precursor. Unlike industrial bulk polymerization, this workflow is optimized for micro-scale synthesis (1–10 g) to conserve expensive isotopically labeled starting materials while maximizing yield. The guide covers the two-stage melt transesterification process, controlled polycondensation to target specific oligomeric fractions (linear vs. cyclic), and purification strategies. These labeled oligomers are critical internal standards for LC-MS/MS quantification of migration in food contact materials (FCM) and mechanistic probes for enzymatic degradation studies.
Strategic Experimental Design
The Chemistry of Labeling
The synthesis relies on a Step-Growth Polymerization mechanism. We utilize a transesterification route rather than direct esterification because DMT-d4 is more soluble and has a lower melting point (140-142°C) than terephthalic acid (sublimes >300°C), allowing for milder reaction conditions that preserve the isotopic label and reduce thermal degradation.
Key Reaction Pathway:
Transesterification (EI): DMT-d4 reacts with excess Ethylene Glycol (EG) to form Bis(2-hydroxyethyl) terephthalate-d4 (BHET-d4).
Polycondensation (PC): BHET-d4 undergoes self-condensation under vacuum to eliminate EG and form oligomeric chains.
Critical Control Points
Stoichiometry: A high EG:DMT ratio (2.2:1 to 3:1) drives the first step to completion, ensuring all expensive DMT-d4 is converted to BHET-d4.
Catalyst Selection:Zinc Acetate (Zn(OAc)₂) is selected for the transesterification step due to its high activity at lower temperatures (160–180°C). Antimony Trioxide (Sb₂O₃) is added for the polycondensation stage.
Oligomer Targeting: Unlike polymer production, we do not want high molecular weight (MW). We control MW by limiting the vacuum duration and temperature in the second stage.
Materials and Equipment
Reagents
Reagent
Specification
Role
DMT-d4
>98 atom% D, >99% Purity
Labeled Precursor
Ethylene Glycol (EG)
Anhydrous, 99.8%
Diol Linker
Zinc Acetate Dihydrate
99.99% trace metals basis
Transesterification Catalyst
Antimony Trioxide
99%
Polycondensation Catalyst
Chloroform-d / TFA-d
For NMR
Analysis Solvent
Hexafluoroisopropanol (HFIP)
HPLC Grade
Dissolution Solvent
Equipment Setup
Reaction Vessel: 25 mL or 50 mL 3-neck round-bottom flask (flame-dried).
Agitation: Overhead mechanical stirrer with a glass or PTFE paddle (magnetic stirring is prone to failure as viscosity increases).
Distillation: Short-path distillation head with a receiving flask (for Methanol/EG collection).
Thermal Control: Oil bath with PID temperature controller (+/- 1°C precision).
Crucial Step: For Oligomers , maintain these conditions for only 20–40 minutes .
Note: Extended time (>2 hours) will result in high MW polymer (solid plastic), which is difficult to dissolve and process.
Termination: Repressurize with N₂ and remove the flask from heat. Pour the molten oligomer mixture onto a PTFE sheet or aluminum foil to cool.
Protocol C: Fractionation of Cyclic vs. Linear Oligomers
Goal: Separate cyclic impurities (often the target for migration studies) from linear chains.
Dissolution: Grind 1.0 g of the crude d4-oligomer solid and dissolve in 10 mL of Dichloromethane (DCM) .
Solubility Note: Cyclic oligomers (dimer, trimer) are generally soluble in DCM; high MW linear polymers are insoluble.
Precipitation: Add 10 mL of n-Hexane dropwise to the DCM solution.
Filtration:
Precipitate (Solid): Contains higher MW linear d4-oligomers.
Filtrate (Liquid): Contains cyclic d4-oligomers and very short linear species.
Evaporation: Rotovap the filtrate to obtain the Cyclic Oligomer Fraction .
Visualization of Workflow
Figure 1: Synthetic workflow for the preparation and fractionation of deuterium-labeled PET oligomers.
Analytical Characterization
NMR Spectroscopy
Dissolve 10 mg of product in CDCl₃/TFA-d (3:1 v/v) .
1H NMR: The aromatic protons of the terephthalate ring (normally at ~8.1 ppm) will be silent (absent) due to deuterium labeling. This confirms the incorporation of the d4-ring.
Residual Protons: Look for the ethylene glycol protons (singlet at ~4.7 ppm).
End-Group Analysis: Calculate the Degree of Polymerization (DP) by comparing the integration of the main chain ethylene protons vs. the hydroxylethyl end-group protons.
MALDI-TOF Mass Spectrometry
Matrix: Dithranol or HABA with NaTFA cationization agent.
Target Mass Calculation:
Repeat Unit (d4-PET): 196.2 Da (vs 192.2 for native PET).
Look for series:
.
Cyclic Trimer-d12:
.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield of Oligomers
Sublimation of DMT-d4
Ensure a reflux condenser is used initially or keep reactor temp <160°C until melt is homogeneous.
Product is Yellow/Brown
Thermal Degradation
Reduce reaction temp to 230°C; Ensure strict N₂ purging to remove Oxygen.
Solid Polymer formed (Insoluble)
Vacuum time too long
Reduce Polycondensation time to <20 mins. The goal is oligomers, not bottle-grade PET.
Incomplete Labeling
H/D Exchange
Avoid acidic catalysts or protic solvents at high temps. Use anhydrous EG.
References
Lim, B., et al. (2003).[3] "Isolation and identification of cyclic oligomers of the poly(ethylene terephthalate)–poly(ethylene isophthalate) copolymer." Journal of Polymer Science Part A: Polymer Chemistry, 41(6), 881–889.
Holland, B.J. & Hay, J.N. (2002).[3] "The thermal degradation of PET and analogous polyesters measured by thermal analysis-Fourier transform infrared spectroscopy." Polymer, 43(6), 1835-1847.
Gubbels, E., et al. (2018).[4] "Synthesis of Polyethylene Terephthalate (PET) via the Dimethyl Terephthalate (DMT) Process." BenchChem Application Notes.
Santa Cruz Biotechnology. "1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester Product Data."
Tsochatzis, E.D., et al. (2020). "Quantification of PET cyclic oligomers in pasta by UHPLC-qTOF-MS using a QuEChERS extraction." Food Chemistry, 317, 126425.
Application Note: High-Sensitivity Quantitation of Dimethyl Terephthalate (DMT) via LC-MS/MS using Stable Isotope Dilution
Abstract This application note details a robust, self-validating protocol for the quantification of Dimethyl Terephthalate (DMT) in complex matrices (food simulants and environmental water) using High-Performance Liquid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, self-validating protocol for the quantification of Dimethyl Terephthalate (DMT) in complex matrices (food simulants and environmental water) using High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). Critical to this method is the use of Dimethyl Terephthalate-d4 (DMT-d4) as a surrogate Internal Standard (IS). Unlike external calibration, this Stable Isotope Dilution Assay (SIDA) automatically corrects for matrix suppression, extraction inefficiencies, and instrument drift, ensuring data integrity compliant with FDA and EU regulatory standards for food contact materials (FCMs).
Introduction & Scientific Rationale
Dimethyl terephthalate (DMT) is a primary monomer used in the synthesis of polyethylene terephthalate (PET) and polybutylene terephthalate (PBT). Migration of unreacted DMT from packaging into food or leaching into the environment is a critical safety concern.
Why Dimethyl Terephthalate-d4?
While HPLC-UV is sufficient for raw material purity, it lacks the specificity required for trace analysis (<10 ng/mL) in complex matrices where isomers like Dimethyl Phthalate (DMP) and Dimethyl Isophthalate (DMI) may co-exist.
Mechanistic Advantage: DMT-d4 possesses physicochemical properties nearly identical to DMT (retention time, pKa, hydrophobicity) but is mass-differentiated by +4 Da (Ring-d4).
Matrix Effect Correction: In Electrospray Ionization (ESI), co-eluting matrix components can suppress ionization. Since DMT and DMT-d4 co-elute, they experience the exact same suppression. The ratio of their responses remains constant, yielding accurate quantitation even in "dirty" samples.
DMT has two common isomers: DMP (ortho) and DMI (meta). All share the same molecular mass (194 Da) and similar fragmentation patterns.
Recommendation: Use a Biphenyl or Phenyl-Hexyl stationary phase. These phases utilize
interactions which are highly sensitive to the spatial arrangement of the aromatic ring substituents, offering superior resolution of ortho/meta/para isomers compared to standard C18.
Mass Spectrometry Optimization
Ionization: ESI Positive Mode ([M+H]⁺).
Transitions:
DMT: The primary transition involves the loss of a methoxy group [M+H - CH₃OH]⁺ or the formation of the acylium ion.
DMT-d4: The deuterium labels are typically on the aromatic ring. Therefore, fragments retaining the ring will show the +4 Da shift.
Experimental Protocol
Reagents and Standards
DMT Stock (1 mg/mL): Dissolve 10 mg DMT in 10 mL Acetonitrile (ACN).
DMT-d4 IS Stock (100 µg/mL): Dissolve 1 mg DMT-d4 in 10 mL ACN.
Working IS Solution (1 µg/mL): Dilute IS Stock 1:100 in ACN.
Sample Preparation (Migration Simulant/Water)
This protocol uses a "Dilute-and-Shoot" approach for clean simulants, and Solid Phase Extraction (SPE) for complex matrices.
Workflow A: Liquid Simulants (e.g., 10% Ethanol)
Aliquot: Transfer 1.0 mL of sample into a 2 mL autosampler vial.
Spike IS: Add 20 µL of Working IS Solution (Final conc: 20 ng/mL).
Vortex: Mix for 10 seconds.
Filter: If particulates are present, filter through 0.2 µm PTFE.
Extraction: Mix 5 mL sample with 5 mL ACN. Vortex 1 min. Centrifuge at 4000 rpm.
Spike IS: Add 50 µL Working IS Solution to the supernatant.
Clean-up (Optional): Pass supernatant through HLB SPE cartridge if lipids are high.
Evaporation: Evaporate to dryness under N₂; reconstitute in 1 mL Mobile Phase A:B (50:50).
LC-MS/MS Parameters[2]
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).
HPLC Conditions:
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Methanol + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient:
0.0 min: 40% B
1.0 min: 40% B
6.0 min: 95% B
8.0 min: 95% B
8.1 min: 40% B
11.0 min: Stop
MS Source Parameters (ESI+):
Capillary Voltage: 3500 V
Gas Temp: 300°C
Nebulizer: 45 psi
MRM Transitions:
Compound
Precursor (m/z)
Product (m/z)
Dwell (ms)
CE (eV)
Type
DMT
195.1
163.1
50
15
Quantifier
DMT
195.1
135.1
50
25
Qualifier
DMT-d4
199.1
167.1
50
15
Quantifier (IS)
Note: The transition 195->163 corresponds to loss of methanol (-32 Da). The d4 analog (199->167) retains the d4-ring, confirming the loss of non-deuterated methanol.
Logic & Signaling Pathways (Visualized)
The following diagram illustrates the SIDA workflow and the decision logic for method development.
To ensure trustworthiness, the method must pass these criteria:
Linearity: Calibration curve (0.5 – 100 ng/mL) plotted as Area Ratio (DMT/DMT-d4) vs. Concentration Ratio.
must be > 0.995.
Recovery: Spike samples at low, medium, and high levels. Because the IS is added before extraction, absolute recovery of the IS (Area_IS_sample / Area_IS_neat) indicates extraction efficiency. Relative recovery (calculated conc / nominal conc) should be 80-120%.
Isomer Resolution: Demonstrate baseline separation between DMT (Para), DMP (Ortho), and DMI (Meta).
Sensitivity: LOD should be < 0.2 ng/mL (S/N > 3).
Troubleshooting & Tips
Contamination: Phthalates and terephthalates are ubiquitous in lab plastics.[2] Use only glass vials and PTFE-lined caps. Avoid plastic pipettes; use glass syringes or positive displacement pipettes.
Carryover: DMT is "sticky." Include a needle wash of 50:50 ACN:Isopropanol between injections.
Peak Shape: If peaks tail, increase the buffer concentration (Ammonium Acetate) or check column pH stability.
References
U.S. Environmental Protection Agency (EPA). (2018). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).Link (Adapted for LC-MS rationale regarding isomer separation).
Food Packaging Forum. (2022). Chemical migration from PET bottles.[3]Link
National Institutes of Health (NIH) - PubChem. (2023). Dimethyl terephthalate Compound Summary.Link
SCIEX Technical Note. (2020). Accurate quantitation for phthalate esters in food simulants using LC-MS/MS.Link (Provides foundational MRM transition logic for ester quantification).
Polymerization techniques for labeled polyesters using deuterated monomers
Application Note: Precision Synthesis of Deuterated Polyesters (d-PLA, d-PCL) for SANS and Metabolic Profiling Executive Summary & Application Context The synthesis of deuterated polyesters—specifically poly(lactic acid)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Deuterated Polyesters (d-PLA, d-PCL) for SANS and Metabolic Profiling
Executive Summary & Application Context
The synthesis of deuterated polyesters—specifically poly(lactic acid) (d-PLA) and poly(ε-caprolactone) (d-PCL)—is a critical capability for advanced drug delivery and structural biology. Unlike standard polymerization, the use of deuterated monomers (
H-labeled) introduces unique challenges regarding cost, hygroscopicity, and isotopic purity.
Primary Applications:
Small Angle Neutron Scattering (SANS): Deuteration provides the necessary neutron scattering length density (SLD) contrast to resolve polymer morphology (e.g., core-shell nanoparticles) against hydrogenated solvents or tissues.
Metabolic Profiling (ADME): The Kinetic Isotope Effect (KIE) strengthens C-D bonds, potentially slowing metabolic degradation and allowing precise tracking of polymer byproducts via
H-NMR without background interference from biological protons.
Before initiating synthesis, three factors must be addressed to ensure economic and scientific success.
A. The "Gold Standard" Catalyst: Stannous Octoate
While organocatalysts (e.g., TBD) are gaining traction, Tin(II) 2-ethylhexanoate (Sn(Oct)
) remains the FDA-accepted standard for biomedical polyesters. It drives the Coordination-Insertion Mechanism , which is less sensitive to trace impurities than anionic polymerization, though it still requires rigorous drying.
B. Moisture Control (The Cost Factor)
Deuterated monomers (e.g., d8-lactide, d10-caprolactone) cost significantly more than their protiated counterparts ($100s/gram). Water acts as a co-initiator in Ring-Opening Polymerization (ROP), leading to uncontrolled molecular weights and low end-group fidelity.
Rule: All d-monomers must be dried over CaH
and distilled (for liquids) or recrystallized/sublimed (for solids) and stored in a glovebox ( ppm HO).
C. Isotope Effects on Physical Properties
Be aware that deuteration alters physical properties.[1][2][3][4]
Tm Depression: d-PCL typically exhibits a lower melting temperature (
) than h-PCL due to the slightly shorter C-D bond length and reduced polarizability, which weakens intermolecular Van der Waals forces.[5]
Density: Deuterated polymers are denser (
1.12x for fully deuterated aliphatic chains).
Detailed Protocols
Protocol A: Solution Polymerization of Deuterated Poly(ε-caprolactone) (d-PCL)
Initiator: Benzyl alcohol (BzOH) or deuterated equivalent.
Catalyst: Sn(Oct)
(0.1 M in dry toluene).
Solvent: Anhydrous Toluene.
Workflow:
Glovebox Preparation: In an argon-filled glovebox, weigh d10-CL (5.0 g, 41.6 mmol) into a flame-dried Schlenk flask.
Initiator Addition: Add BzOH (calculated based on target
).
Calculation:
.
Catalyst Injection: Add Sn(Oct)
solution. A typical Monomer:Catalyst ratio is 1000:1 to 5000:1.
Sealing: Seal the flask with a high-vacuum Teflon valve.
Reaction: Transfer to a Schlenk line. Immerse in an oil bath at 110°C for 24 hours.
Note: Solution polymerization is slower than melt; 24h ensures high conversion (>95%).
Quenching: Cool to room temperature. Add a drop of dilute HCl/Methanol to deactivate the tin catalyst.
Purification: Precipitate into excess cold methanol (10:1 Methanol:Polymer solution). Filter and dry under high vacuum at 40°C for 48 hours.
Protocol B: Bulk Melt Polymerization of Deuterated L-Lactide (d-PLA)
Best for: High molecular weight (
kDa) and industrial relevance.
Materials:
Monomer: Deuterated L-Lactide (d8-LA) (Recrystallized from dry toluene).
Catalyst: Sn(Oct)
(diluted in dry toluene, then solvent removed).
Workflow:
Ampoule Loading: In a glovebox, load d8-LA (2.0 g) and Sn(Oct)
(M/C ratio ~2000:1) into a heavy-wall glass ampoule.
Solvent Removal: Apply vacuum to the ampoule to remove the trace toluene used to deliver the catalyst.
Sealing: Flame-seal the ampoule under vacuum (
mbar).
Why? Sealed ampoules prevent any moisture ingress during the high-temperature reaction.
Polymerization: Place the sealed ampoule in an oven or oil bath at 130°C for 12–16 hours.
Caution: Do not exceed 150°C to prevent racemization (scrambling of stereocenters).
Recovery: Break the ampoule. Dissolve the solid plug in Chloroform (
).
Precipitation: Dropwise addition into cold Methanol. Collect white fibers.
Visualization: Mechanisms & Workflows
Figure 1: Coordination-Insertion Mechanism (ROP)
This diagram illustrates how the Tin catalyst opens the deuterated ring.
Caption: The Coordination-Insertion mechanism where the Sn-Alkoxide species propagates the chain growth.
Figure 2: SANS Contrast Matching Logic
Why we synthesize deuterated polymers: To make them "visible" or "invisible" in neutron scattering.
Caption: Strategy for isolating structural components by matching solvent Scattering Length Density (SLD).
Characterization & Validation
To validate the synthesis, standard 1H-NMR is insufficient because the polymer backbone is "silent."
Technique
Purpose
Expected Observation (Deuterated Polymer)
H-NMR
Purity Check
Absence of polymer backbone peaks. Only initiator end-groups should be visible. Residual protonated monomer indicates <100% D-purity.
H-NMR
Confirmation
Broad peaks corresponding to the polymer backbone (requires deuterated probe).
GPC/SEC
Molecular Weight
Use CHCl or THF. Note: Refractive Index (dn/dc) may differ slightly from h-polymers; Triple Detection (Light Scattering) is preferred for absolute Mw.
DSC
Thermal Prop.
Lower Tm: Expect 2–5°C depression compared to h-polymer analog due to weaker intermolecular forces.
SANS
Functional
High SLD value ( Å).
Troubleshooting Guide
Problem: Low Molecular Weight / High Polydispersity (PDI > 1.5).
Cause: Moisture contamination acting as a chain-transfer agent.
Solution: Re-dry monomer over CaH
; flame-dry all glassware; ensure glovebox atmosphere is <1 ppm HO.
Problem: "Silent" NMR shows proton peaks.
Cause: H/D Exchange or impure monomer.
Solution: Verify monomer isotopic purity (>98% D) before polymerization. Avoid acidic conditions during workup which can catalyze exchange on alpha-carbons.
Problem: Polymer is yellow/brown.
Cause: Oxidation of Tin catalyst or excessive temperature (>160°C).
NIST Center for Neutron Research. (n.d.).[6] Small Angle Neutron Scattering (SANS) and Contrast Matching. National Institute of Standards and Technology.[6] [Link]
Oak Ridge National Laboratory. (2019). Tuning Biocompatible Polymers with Deuteration. ORNL. [Link]
Argonne National Laboratory. (2018). Selectively Deuterated Poly(ε-caprolactone)s: Synthesis and Isotope Effects. [Link]
European Union (CORDIS). (2023). Deuterated Polymers for Neutron Techniques. [Link]
Inoe. (2010).[7] Preparation of polylactide by ring-opening polymerisation of lactide. [Link]
Advanced Tracking of Industrial Plastic Precursors: Application of 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester in Environmental Matrices
Executive Summary 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester , commonly known as Dimethyl Terephthalate-d4 (DMT-d4) , is the stable isotope-labeled analog of Dimethyl Terephthalate (DMT).[1] DMT is a high-volume indu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester , commonly known as Dimethyl Terephthalate-d4 (DMT-d4) , is the stable isotope-labeled analog of Dimethyl Terephthalate (DMT).[1] DMT is a high-volume industrial chemical serving as the primary precursor for Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT) plastics.[2]
In environmental science, DMT-d4 is not merely a calibration standard; it is a critical molecular probe . Its deuterium labeling renders it chemically identical to native DMT in terms of transport and extraction behavior, yet mass-spectrometrically distinct. This duality allows researchers to:
Quantify trace levels of DMT in complex matrices (sludge, sediment) with absolute precision using Isotope Dilution Mass Spectrometry (IDMS).
Trace the specific fate, biodegradation kinetics, and metabolic pathways of introduced DMT in microcosm studies, distinguishing it from background contamination.
This guide details the protocols for utilizing DMT-d4 in both analytical quantification and mechanistic biodegradation studies.
Compound Profile & Technical Specifications
Property
Specification
Chemical Name
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
Common Name
Dimethyl Terephthalate-d4 (DMT-d4)
CAS Number (Labeled)
74079-01-9
CAS Number (Unlabeled)
120-61-6
Molecular Formula
C₁₀H₆D₄O₄
Molecular Weight
198.21 g/mol (vs. 194.19 g/mol for native)
Isotopic Purity
≥ 98 atom % D
Solubility
Soluble in methanol, acetonitrile, dichloromethane; low solubility in water.[3]
Environmental samples like wastewater sludge and river sediment are chemically complex. They contain co-eluting organic matter that suppresses ionization in Mass Spectrometry or interferes with extraction efficiency. Traditional external calibration fails here because it cannot account for analyte loss during preparation.
The Solution: Isotope Dilution Mass Spectrometry (IDMS)
By spiking the sample with DMT-d4 before extraction, the isotopologue acts as a surrogate. Any loss of native DMT during extraction is mirrored by the DMT-d4. The final ratio of Native/d4 signals provides a corrected, absolute concentration.
Experimental Protocol: IDMS for Sediment/Sludge
Reagents:
Internal Standard Solution: DMT-d4 (10 µg/mL in Methanol).
Solvent: Dichloromethane (DCM) (Pesticide Grade).
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
Step-by-Step Workflow:
Sample Preparation:
Weigh 5.0 g of wet sediment/sludge into a glass centrifuge tube.
CRITICAL STEP: Spike 50 µL of DMT-d4 Internal Standard Solution directly onto the sample matrix.
Allow to equilibrate for 30 minutes. This ensures the tracer binds to the matrix similarly to the native analyte.
Extraction (Ultrasonic Assisted):
Add 10 mL of DCM/Methanol (1:1 v/v).
Sonicate for 15 minutes at < 30°C (to prevent degradation).
Centrifuge at 3000 rpm for 10 minutes. Collect the supernatant.
Repeat extraction twice; combine supernatants.
Cleanup & Concentration:
Pass the extract through a Na₂SO₄ column to remove water.
Concentrate to 1 mL using a rotary evaporator or nitrogen blow-down.
Optional: If the matrix is highly organic, perform Gel Permeation Chromatography (GPC) or Florisil cleanup.
GC-MS Analysis:
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
In biodegradation studies (e.g., assessing how fast bacteria eat plastic byproducts), researchers often use sludge that already contains background DMT. If you add more DMT to test degradation rates, you cannot distinguish between the "old" background DMT and the "new" added DMT.
The Solution: Deuterated Tracer Tracking
By adding DMT-d4 as the substrate, researchers can track the disappearance of the m/z 198 signal specifically. Furthermore, they can look for deuterated metabolites (e.g., Monomethyl Terephthalate-d4), mapping the pathway without interference from background carbon sources.
Protocol: Microcosm Biodegradation Assay
Setup:
Microcosms: 250 mL Erlenmeyer flasks containing 100 mL of mineral salt medium (MSM) inoculated with activated sludge or specific bacterial strains (e.g., Rhodococcus sp. or Delftia sp.).
Tracer Addition: Add DMT-d4 to a final concentration of 50 mg/L.
Controls:
Abiotic Control: Autoclaved sludge + DMT-d4 (checks for chemical hydrolysis).
Biotic Control: Live sludge + No DMT-d4 (checks background levels).
Sampling & Analysis:
Time Points: Collect 2 mL aliquots at 0, 4, 8, 12, 24, and 48 hours.
Quenching: Immediately add 2 mL of acetonitrile to stop enzymatic activity.
Analysis: Centrifuge and analyze supernatant via LC-MS or GC-MS.
Metabolic Pathway Tracking:
The degradation of DMT-d4 follows a hydrolysis pathway. You must monitor for the specific deuterated intermediates:
Compound
Structure
Native m/z (Parent)
Deuterated m/z (Tracer)
DMT
Diester
194
198 (DMT-d4)
MMT
Mono-ester
180
184 (MMT-d4)
TPA
Acid
166
170 (TPA-d4)
Pathway Diagram (Graphviz)
Caption: Proposed biodegradation pathway of DMT-d4, showing the conservation of the mass shift in metabolites.
References
National Center for Biotechnology Information (NCBI). "Dimethyl terephthalate-d4 (CAS 74079-01-9)." PubChem Compound Summary. [Link]
Li, J., & Gu, J. D. (2006). "Biodegradation of dimethyl terephthalate by Pasteurella multocida Sa follows an alternative biochemical pathway." International Biodeterioration & Biodegradation.
U.S. EPA. "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846 Test Methods. [Link]
Technical Support Center: High-Fidelity Synthesis of N,N-Dimethyltryptamine-d4
Topic: Improving isotopic purity yield in DMT-d4 synthesis Content type: Technical Support Center / Troubleshooting Guide Current Status: Operational Ticket Focus: Maximizing Isotopic Purity ( 99 atom % D) and Yield in -...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving isotopic purity yield in DMT-d4 synthesis
Content type: Technical Support Center / Troubleshooting Guide
Current Status: Operational
Ticket Focus: Maximizing Isotopic Purity (
99 atom % D) and Yield in -tetradeutero-N,N-dimethyltryptamine synthesis.
Target Audience: Synthetic Chemists, ADME Scientists, Forensic Toxicologists.
Core Directive: The "Deuterium-First" Approach
In the synthesis of N,N-Dimethyltryptamine-1,1,2,2-d4 (DMT-d4) , the primary objective is not just chemical yield, but isotopic integrity . Unlike standard synthesis, where proton sources are ubiquitous, deuterated synthesis requires a hermetic "deuterium economy."
The industry-standard route utilizes the Speeter-Anthony protocol modified with Lithium Aluminum Deuteride (LiAlD
) . This pathway builds the ethylamine side chain from an indole glyoxylamide precursor. The critical failure point for most researchers is the reduction step, where moisture ingress or stoichiometric mismanagement leads to isotopic dilution (d3/d2 isotopologues) or incomplete reduction (hydroxyl intermediates).
The Validated Pathway
The following workflow outlines the critical control points (CCPs) where isotopic purity is established or lost.
Figure 1: Critical Control Points in DMT-d4 Synthesis. Yellow nodes indicate stable intermediates; Red indicates the high-risk reduction step; Green indicates the workup phase determining final yield.
Technical Troubleshooting & FAQs
This section addresses specific tickets submitted by users encountering low yields or isotopic scrambling.
Ticket #101: "My Mass Spec shows significant d3 and d2 peaks (Isotopic Dilution)."
Diagnosis: The presence of d3/d2 isotopologues typically indicates hydride contamination or moisture ingress during the reduction step.
Root Cause: LiAlD
is hygroscopic. If it absorbs atmospheric moisture, it decomposes. More critically, if the reaction solvent (THF) is "wet" (contains HO), the water reacts with LiAlD to release D gas and form hydroxides, but does not directly incorporate H into the carbon skeleton unless proton exchange occurs at the intermediate iminium stage. The most common culprit is H-contamination in the LiAlD reagent itself or incomplete drying of the amide precursor .
Corrective Protocol:
Reagent Audit: Ensure your LiAlD
is >99 atom % D. Check the Certificate of Analysis.
Solvent Drying: Do not rely on "anhydrous" bottles. Distill THF over Sodium/Benzophenone immediately before use.
The "Sacrificial" Wash:
The indole N-H proton is acidic. LiAlD
will deprotonate this first, consuming 1 equivalent of deuteride to form H-D gas (waste) and the N-Li salt.
Insight: This does not lower isotopic purity of the product (since the N-H repopulates during workup), but it depletes your reducing agent.
Fix: Use at least 5 molar equivalents of LiAlD
to ensure the concentration of Al-D species remains high enough to drive the kinetic isotope effect favored reduction.
Ticket #102: "The reaction mixture turned into a solid gel during workup, trapping my product."
Diagnosis: Aluminum emulsion ("The Gray Sludge").
Context: Standard water quenching of Aluminum Hydride reductions creates gelatinous Aluminum Hydroxide, which occludes the organic product, drastically lowering isolated yield.
Solution: The Rochelle’s Salt Method
Do not use the standard Fieser workup (Water/NaOH/Water) for small-scale, high-value isotope syntheses, as the precipitate can trap expensive deuterated product.
Optimized Workup Protocol:
Cool reaction mixture to 0°C.
Dilute with wet ether (diethyl ether saturated with water) to destroy excess LiAlD
gently.
Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use ~20 mL per gram of LiAlD
.
Stir vigorously at room temperature for 1-2 hours.
Mechanism:[1][2] Tartrate acts as a bidentate ligand, complexing aluminum into a soluble species. The layers will separate cleanly with no emulsion.
Extract the aqueous layer 3x with Et
O or EtOAc.
Ticket #103: "I see a peak at M-16 or M-18 in the LC-MS. Is this an impurity?"
Diagnosis: Incomplete Reduction (Amide/Hydroxyl intermediates).
Explanation: The reduction of the glyoxalyl amide proceeds through a hydroxyl intermediate. If the reaction is stopped too early, or if the LiAlD
was degraded, you may isolate the -hydroxy-DMT-d4 or the semi-reduced amide.
Troubleshooting Steps:
Reflux Duration: Deuterium exhibits a Kinetic Isotope Effect (KIE). C-D bonds form slower than C-H bonds. Standard protocols for LiAlH
(4-6 hours) are insufficient. Extend reflux time to 12-18 hours.
Stoichiometry: Ensure the 5:1 ratio (LiAlD
:Amide). The first equivalent is lost to the Indole N-H; the second and third reduce the ketones; the fourth and fifth drive the reaction to completion and complex the amine.
Experimental Protocol: High-Purity Reduction
Objective: Synthesis of
-tetradeutero-N,N-dimethyltryptamine.
Scale: 10 mmol (approx. 2.3 g of amide precursor).
Apparatus Preparation: Flame-dry a 250 mL two-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon.
Charge Reductant: Rapidly weigh LiAlD
and transfer to the RBF. Add 60 mL of cold, anhydrous THF. Note: LiAlD is more reactive than LiAlH in some contexts due to surface area; handle with care.
Substrate Addition: Dissolve the glyoxalyl amide (2.16 g) in 40 mL anhydrous THF. Add this solution dropwise to the LiAlD
slurry over 30 minutes at 0°C.
Observation: Evolution of gas (HD) will occur as the indole N-H is deprotonated.
Reaction Phase: Allow to warm to Room Temperature (RT), then heat to a gentle reflux (66°C). Maintain reflux for 16 hours .
Why: The extended time overcomes the primary KIE and ensures full reduction of the
Pour the reaction mixture into a flask containing 50 mL saturated Rochelle's salt solution.
Stir vigorously for 2 hours until two clear layers appear (Organic = Top, Aqueous = Bottom).
Isolation: Separate layers. Extract aqueous phase 3x with Et
O. Combine organics, dry over NaSO, and concentrate in vacuo.
Purification: Recrystallize the freebase from Hexane/EtOAc or convert to the Fumarate salt for long-term stability.
Analytical Validation
To certify the "d4" status, the following NMR signatures must be confirmed.
1H NMR (CDCl
, 400 MHz):
Indole Protons: Aromatic region (6.9 - 7.7 ppm) should integrate to 4H + 1H (singlet at C2).
Side Chain:
Standard DMT:
-CH (~2.9 ppm, t) and -CH (~2.6 ppm, t).
DMT-d4:Silent. These regions should show no integration. Any signal here represents isotopic impurity (d0-d3).
Dimethylamine: Singlet at ~2.3 ppm (6H). Note: If this signal is split or shifted, check for N-oxide formation.
References
Speeter, M. E., & Anthony, W. C. (1959). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 81(9), 2252–2255. Link
Barker, S. A., et al. (1982).[5] The in vivo kinetic isotope effect of N,N-dimethyltryptamine-d4. Biochemical Pharmacology, 31(15), 2513–2516. Link
Cai, Z., et al. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials. Drug Testing and Analysis, 12(8), 1131-1141. Link
Master Organic Chemistry. (2023). Reduction of Amides to Amines with LiAlH4: Mechanism and Workup. Link
Technical Support Center: Troubleshooting Solubility of Dimethyl Terephthalate-d4 (DMT-d4)
Introduction: The Stability vs. Solubility Paradox Dimethyl terephthalate-d4 (DMT-d4) is a high-value isotopic internal standard used primarily in GC-MS and LC-MS quantitation of phthalates and polyester migration studie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stability vs. Solubility Paradox
Dimethyl terephthalate-d4 (DMT-d4) is a high-value isotopic internal standard used primarily in GC-MS and LC-MS quantitation of phthalates and polyester migration studies.[1] While methanol (MeOH) is a preferred solvent due to its compatibility with mass spectrometry mobile phases and transesterification protocols, it presents a thermodynamic challenge.[1]
The Core Issue: Non-deuterated Dimethyl terephthalate (DMT) exhibits a steep solubility curve in methanol.[1] It is sparingly soluble at room temperature (<15 mg/mL) but highly soluble near the boiling point.[1] Users frequently encounter precipitation ("crashing out") when cooling stock solutions, leading to concentration errors that compromise quantitative data.[1]
This guide provides a self-validating workflow to ensure stable dissolution without compromising the isotopic integrity of your standard.
Part 1: The Thermodynamics of Dissolution
To troubleshoot effectively, we must first quantify the behavior of the analyte. The deuteration of the aromatic ring (d4) has a negligible effect on solubility compared to the protio-analog (DMT), so we apply standard DMT solubility data.[1]
Technical Insight: The most common error is attempting to prepare high-concentration stock solutions (>20 mg/mL) in cold or room-temperature methanol.[1] This creates a supersaturated solution that will inevitably precipitate over time.[1]
Part 2: Troubleshooting Workflows
Visual Guide: The Decision Matrix
The following logic flow helps you identify the root cause of solubility failure (Temperature vs. Water Content vs. Concentration).
Figure 1: Troubleshooting logic for DMT-d4 solubility issues. Blue nodes indicate decision points; Green nodes indicate resolution.
Protocol A: The "Hot-Start" Method (Recommended)
Use this protocol for preparing primary stock solutions (e.g., 1 mg/mL).
Weighing: Weigh DMT-d4 into a Class A volumetric flask.
Solvent Addition: Add Methanol (LC-MS grade) to 80% of the final volume .
Thermal Activation:
Place the flask in a water bath set to 45°C .
Why? This overcomes the lattice energy of the crystalline solid.
Sonication: Sonicate for 5–10 minutes while warm.
Visual Check: Solution must be perfectly clear.
Equilibration: Allow the flask to cool to room temperature (20–25°C).
Critical Step: Observe for 10 minutes. If crystals form, your concentration is too high for pure methanol.[1] Proceed to Protocol B .
Final Volume: Dilute to the mark with methanol only after cooling to prevent volume contraction errors.
Protocol B: The Co-Solvent Rescue (For High Concentrations)
If you require a concentration >10 mg/mL, pure methanol is thermodynamically unstable.[1] Use a "Gateway Solvent."[1]
Dissolution: Dissolve the DMT-d4 completely in a minimal volume of Dichloromethane (DCM) or DMSO .[1]
Ratio: Use 5–10% of the total final volume.
Solubility: DMT is highly soluble in chlorinated solvents and DMSO.[1]
Dilution: Slowly add Methanol to the target volume while vortexing.
Mechanism: The DCM/DMSO disrupts the crystal lattice formation, keeping the DMT-d4 in solution even as the methanol content increases.
Part 3: Frequently Asked Questions (Technical Deep Dive)
Q1: Will heating the methanol cause Deuterium Exchange?
Answer: No.
Mechanism: Deuterium exchange occurs primarily on "labile" protons (e.g., -OH, -NH, -SH) or acidic alpha-protons.[1]
Analysis: DMT-d4 is deuterated on the aromatic ring.[1] These C-D bonds are extremely stable (Bond Dissociation Energy ~470 kJ/mol) and do not exchange with methanol protons under neutral conditions, even at boiling temperatures [1].[1]
Verdict: Heating to 45–60°C is safe for isotopic integrity.[1]
Q2: I added methanol and it turned cloudy immediately. Why?
Answer: Your methanol likely contains water.[1][2]
The "Anti-Solvent" Effect: DMT is hydrophobic (LogP ~ 2.25).[1] Water is a strong anti-solvent for terephthalates [2].[1] Even 1–2% water content in "aged" methanol can drastically reduce solubility, causing immediate precipitation.[1]
Correction: Use fresh, anhydrous LC-MS grade methanol.
Q3: Can I use Acetone instead of Methanol?
Answer: Yes, but with caveats.
Solubility: DMT is significantly more soluble in acetone than in methanol.[1]
Mass Spec Compatibility: Acetone is generally avoided in LC-MS mobile phases due to high UV cutoff and potential adduct formation.[1] If you use acetone for the stock, ensure you dilute it out significantly (1:1000) in the final mobile phase.
Q4: Why does my standard curve look non-linear at high concentrations?
Answer: This is likely a "Micro-Precipitation" issue.
Phenomenon: At high concentrations, DMT-d4 may form micro-crystals that are invisible to the naked eye but settle out or stick to glass walls.[1]
Validation: Centrifuge your stock solution at 10,000 rpm for 5 minutes. If a pellet forms, your solution was not truly dissolved.[1]
Fix: Lower the stock concentration or use the Co-Solvent Rescue method (Protocol B).
Part 4: Summary Data Table
Parameter
Value / Recommendation
CAS Number
120-61-6 (Unlabeled); 93951-98-5 (d4)
Max Solubility (25°C, MeOH)
~10–15 mg/mL (Approximate)
Max Solubility (60°C, MeOH)
>50 mg/mL
Preferred Co-Solvents
Dichloromethane (DCM), DMSO, Chloroform
Critical Contaminant
Water (Drastically reduces solubility)
Storage
Store stock solutions at room temp if conc. is high; refrigerate only if diluted.[1][3] Re-sonicate after refrigeration.
References
NIST Chemistry WebBook. "Dimethyl terephthalate: Phase change data."[1] National Institute of Standards and Technology. [Link][1]
Zhang, Z., et al. (2019). "Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents."[1][4] Journal of Chemical & Engineering Data, 64(10).[1][4] [Link][1][4][5]
Resolve Mass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Handling." [Link]
Minimizing deuterium exchange during ester hydrolysis
Executive Summary Preserving a deuterium label at the -position of an ester during hydrolysis is a common challenge in isotopic labeling and metabolic stability studies. The core issue is enolization .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Preserving a deuterium label at the
-position of an ester during hydrolysis is a common challenge in isotopic labeling and metabolic stability studies. The core issue is enolization . Standard hydrolysis conditions (base or acid) often facilitate the formation of an enol or enolate intermediate, allowing the -deuterium to exchange with the protic solvent (H/D exchange).
To prevent this, you must decouple the cleavage mechanism from
-proton activation. This guide outlines three validated protocols, ranked by their ability to suppress exchange:
The Anhydrous Bypass (TMSI): Chemically cleaves the ester via
attack on the alkyl group, avoiding enolate formation entirely.
The Biological Shield (Enzymatic): Uses lipases/esterases at neutral pH and ambient temperature.
The Kinetic Sprint (LiOH @ 0°C): A traditional method optimized for speed to outrun the exchange rate (
).
Part 1: Diagnostic & Mechanism
Why does exchange happen?
Deuterium loss occurs when the reaction conditions lower the activation energy for removing the
-proton.
Base (Saponification): Hydroxide acts as both a nucleophile (attacking Carbonyl) and a base (removing
-D).[1] If the -proton is acidic (e.g., -keto, -cyano, or bis-carbonyl), exchange is rapid via the enolate .
Acid: Protonation of the carbonyl oxygen increases the acidity of the
-proton, facilitating enol formation.
The Solution: Use a reagent that cleaves the alkyl-oxygen bond (Reaction B) rather than the acyl-oxygen bond (Reaction A), or use a catalyst that operates under conditions where
-deprotonation is kinetically prohibited.
Caption: Mechanism of deuterium loss via enolate formation vs. protection via TMSI anhydrous cleavage.
Part 2: Experimental Protocols
Method 1: The Anhydrous Bypass (TMSI Cleavage)
Best for: Small molecules, hydrophobic esters, and substrates with highly labile
-protons.
Trimethylsilyl iodide (TMSI) cleaves esters under anhydrous conditions.[2] The mechanism involves activation of the carbonyl oxygen by silicon, followed by iodide attack on the alkyl group (e.g., methyl/ethyl). Crucially, no enolate is formed.
Preparation: In a flame-dried flask under Argon, suspend NaI (1.5 equiv) in anhydrous MeCN (5 mL/mmol) .
Activation: Add TMSCl (1.5 equiv) dropwise. Stir for 10-15 minutes until the solution turns slightly yellow (formation of TMSI in situ) and NaCl precipitates.
Addition: Add the deuterated ester (1.0 equiv) dissolved in minimal MeCN.
Reaction: Stir at reflux (for ethyl esters) or 40°C (for methyl esters) for 2–12 hours. Monitor by TLC.[4]
Note: The intermediate is the trimethylsilyl ester (R-CDH-CO-OTMS).
Quench (The Critical Step): Cool to 0°C. Add Water or dilute HCl dropwise.
Why? The silyl ester hydrolyzes instantly and neutrally. The
-proton is never exposed to strong base.
Workup: Extract with ethyl acetate, wash with sodium thiosulfate (to remove iodine), dry, and concentrate.
Why it works: The reaction is driven by the formation of the strong Si-O bond and the loss of volatile alkyl iodide. It bypasses the hydrolytic mechanism entirely until the final neutral quench.
Method 2: The Biological Shield (Enzymatic Hydrolysis)
Best for: Complex natural products, acid/base sensitive compounds, and water-soluble esters.
Enzymes like Pig Liver Esterase (PLE) operate at neutral pH (7.0–7.5) and ambient temperature.[2][5][6][7]
Protocol:
Buffer: Prepare a 0.1 M Phosphate Buffer (pH 7.0).
Solvent: If the ester is insoluble, add acetone or DMSO (up to 10-20% v/v).
Reaction: Suspend the ester in the buffer. Add PLE (10–50 units/mmol) .
Monitoring: Stir at 25°C . Monitor pH; as acid forms, the pH will drop. Maintain pH 7.0 by automated addition of 0.1 M NaOH (pH-stat) or manual addition.
Tip: Do not overshoot pH > 8.0.
Termination: Once conversion is complete, acidify slightly to pH 4-5 and extract immediately.
Method 3: The Kinetic Sprint (LiOH at 0°C)
Best for: Simple substrates where TMSI is too harsh or enzymes are unavailable.
If you must use base, use Lithium Hydroxide (LiOH).[1] Lithium coordinates tightly to the carbonyl oxygen, increasing electrophilicity and accelerating hydrolysis (
) relative to enolate formation ().
Protocol:
Solvent: Dissolve ester in THF:Water (3:1) .
Temperature: Cool strictly to 0°C (Ice/Water bath).
Base: Add LiOH (1.1 equiv) slowly.
Timing: Monitor aggressively by TLC every 10 minutes.
Quench: The moment starting material is consumed, pour into a mixture of Ice + 1M HCl . Do not allow the product to sit in basic solution.
Part 3: Comparative Data & Troubleshooting
Method Comparison Table
Feature
TMSI (Chemical)
Enzymatic (Biological)
LiOH (Base)
D-Retention
Excellent (>99%)
Excellent (>98%)
Moderate to Poor
Mechanism
(Alkyl cleavage)
Catalytic Active Site
Nucleophilic Acyl Subst.
pH Conditions
Anhydrous / Neutral
Neutral (pH 7)
Basic (pH 10-12)
Substrate Scope
Methyl/Ethyl/t-Butyl Esters
Sterically accessible esters
Broad scope
Risk Factor
Iodine sensitivity
Enzyme specificity
-Deprotonation
Troubleshooting FAQ
Q: My ester is sterically hindered (e.g., t-butyl ester). Will TMSI work?A: Yes. TMSI is actually highly effective for t-butyl esters (cleaves to isobutene + acid). It is often faster than methyl ester cleavage.
Q: I see iodine color in my product after TMSI cleavage.A: Wash the organic phase with 10% aqueous Sodium Thiosulfate (
) during workup. The color will vanish immediately as is reduced to iodide.
Q: Can I use NaOH instead of LiOH?A: Avoid it if possible.
and are "harder" bases that dissociate more freely in aqueous organic solvents, often increasing the rate of enolization relative to hydrolysis compared to the coordinated .
Part 4: Decision Matrix
Caption: Decision tree for selecting the optimal hydrolysis method based on substrate properties.
References
Jung, M. E.; Lyster, M. A. Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 1977 , 99, 968–969.[2][5] Link
Olah, G. A.; Narang, S. C. Iodotrimethylsilane—a versatile synthetic reagent. Tetrahedron, 1982 , 38, 2225–2277. Link
Ohno, M.; Otsuka, M. Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions, 1989 . Link
Theodorou, V. et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[4] Arkivoc, 2018 , vii, 10-18. Link
Technical Support Center: GC-MS Optimization for 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
Introduction: The Scope of Analysis Welcome to the technical support hub. You are likely here because you are utilizing 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (Dimethyl terephthalate-d4, or DMT-d4 ) as an Interna...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scope of Analysis
Welcome to the technical support hub. You are likely here because you are utilizing 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (Dimethyl terephthalate-d4, or DMT-d4 ) as an Internal Standard (ISTD).[1]
This isotopologue is critical for quantifying Dimethyl Terephthalate (DMT) or its acid precursor (Terephthalic Acid, following derivatization) in complex matrices such as:
Genotoxic Impurities (GTIs): Trace analysis in pharmaceutical APIs.[1][2][3]
Extractables & Leachables (E&L): Migration studies from PET plastics into food simulants or biological fluids.[1]
The following guide moves beyond basic "recipe" instructions to explain the physics of the separation and detection, ensuring your method is robust, sensitive, and compliant with regulatory standards (e.g., ICH M7, FDA).
Module 1: Method Development & Optimization
Chromatographic Resolution (The Column & Oven)
Q: Which column phase provides the best selectivity for DMT-d4 without excessive bleed?
A: While standard 5% phenyl columns are common, we recommend a "ms-Ultra Inert" (UI) variation of the 5%-phenyl-arylene phase (e.g., DB-5MS UI or ZB-5MSi).[1]
The "Why": DMT contains two ester functionalities. Active sites (silanols) on standard columns can cause peak tailing through hydrogen bonding interactions.[1] "Ultra Inert" columns reduce this activity, sharpening the peak and improving the Signal-to-Noise (S/N) ratio.[1]
Alternative: If you encounter matrix interference from aliphatic hydrocarbons (e.g., in food migration studies), switch to a DB-17MS (50% phenyl).[1] The higher polarity will shift the aromatic DMT away from the non-polar matrix background.
Recommended Oven Program:
Initial: 60°C (Hold 1 min) — Focuses the analyte at the column head.
Ramp: 20°C/min to 280°C.
Final: 280°C (Hold 3 min) — Ensures bake-out of heavy matrix components.
Mass Spectrometry Detection (SIM Parameters)
Q: How do I select ions to prevent "Cross-Talk" between the Native and Deuterated species?
A: You must account for the specific mass shift of the d4-isotopologue. DMT-d4 typically carries the deuterium atoms on the benzene ring.[1]
Fragmentation Logic:
The primary fragmentation pathway in Electron Impact (EI) is the loss of a methoxy group [M - OCH3]+.[1] Since the methoxy groups are not deuterated in the ring-d4 standard, the mass shift (+4 Da) is preserved in the fragments.
Optimized SIM Table:
Analyte
Role
Quant Ion ()
Qual Ion 1 ()
Qual Ion 2 ()
Dwell Time (ms)
DMT (Native)
Target
163
194 (M+)
135
25-50
DMT-d4
ISTD
167
198 (M+)
139
25-50
Note: Avoid using
163 for the ISTD or 167 for the Target. Even though the mass resolution is sufficient, high concentrations of the Target can produce isotopic overlap (M+4 from naturally occurring C and O) that interferes with the ISTD signal if not chromatographically separated.
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing the method based on your specific matrix requirements.
Figure 1: Decision tree for column selection and instrument parameters based on sample matrix complexity.[1]
Module 3: Troubleshooting Common Issues
Issue 1: Deuterium Scrambling (Signal Loss)
Symptom: You observe a decline in the
167 signal (DMT-d4) and an unexpected rise in 166 or 165.[1]
Root Cause:Active Hydrogen Exchange. If your ion source is dirty or if there is excessive moisture in the carrier gas, deuterium on the aromatic ring can exchange with hydrogen protons in the plasma.
Corrective Action:
Check Moisture: Install a moisture trap on the Helium line.
Source Cleaning: Clean the ion source (repeller and draw-out plate).[1]
Temperature: Lower the source temperature slightly (e.g., from 250°C to 230°C) to reduce the kinetic energy available for exchange reactions.
Issue 2: Non-Linear Calibration Curves
Symptom: The response factor (Area Target / Area ISTD) drops at low concentrations (quadratic fit required).
Root Cause:Adsorption (Activity). The native ester is adhering to active sites in the liner or column, while the deuterated ISTD (often present at a higher, constant concentration) saturates its own active sites.
Corrective Action:
Liner Selection: Switch to a deactivated single-taper liner with wool .[1] The wool increases surface area for vaporization but must be ultra-deactivated to prevent adsorption.
Priming: Inject a high-concentration standard (10 ppm) twice before running the sequence to "coat" active sites.[1]
Issue 3: Peak Tailing
Symptom: Asymmetry factor > 1.5.
Root Cause: Cold spots in the transfer line or column overload.
Corrective Action:
Transfer Line: Ensure the MSD transfer line is at least 280°C (DMT boils at ~288°C; keeping the interface hot prevents condensation).
Solvent Match: Ensure your sample solvent (e.g., Dichloromethane or Ethyl Acetate) matches the polarity of the column to prevent "phase collapse" or poor focusing.
Module 4: Logical Troubleshooting Flow
Use this logic flow to diagnose sensitivity or quantification errors.
Figure 2: Diagnostic workflow for isolating instrument vs. matrix failures.
References
European Medicines Agency (EMA). (2017).[1] ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1]
National Institute of Standards and Technology (NIST). (2023).[1] 1,4-Benzenedicarboxylic acid, dimethyl ester: Mass Spectrum (Electron Ionization).[1][4][5] NIST Chemistry WebBook, SRD 69.[4] [1]
U.S. Environmental Protection Agency (EPA). (2018).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][1]
Storage conditions to prevent degradation of deuterated dimethyl terephthalate
Stability, Storage, and Handling Guide Core Directive: The Stability Profile Deuterated Dimethyl Terephthalate (d-DMT) is a high-value stable isotope-labeled internal standard used primarily in quantification workflows (...
Author: BenchChem Technical Support Team. Date: February 2026
Stability, Storage, and Handling Guide
Core Directive: The Stability Profile
Deuterated Dimethyl Terephthalate (d-DMT) is a high-value stable isotope-labeled internal standard used primarily in quantification workflows (GC-MS, LC-MS) for phthalates and polyester metabolites.
While the aromatic ring-deuterium bonds (C-D) are chemically robust, the ester functionality represents a critical vulnerability. The primary degradation pathway is hydrolysis , driven by atmospheric moisture and catalyzed by trace acidity or alkalinity. Furthermore, while aromatic protons are stable, exposure to protic solvents with improper pH can induce Hydrogen-Deuterium (H/D) exchange , compromising the isotopic purity and invalidating the standard for quantitative mass spectrometry.
This guide replaces generic storage advice with a chemically grounded protocol to ensure data integrity.
Critical Storage Parameters
The following matrix defines the non-negotiable conditions for maintaining d-DMT integrity over long periods (>6 months).
Parameter
Condition
Scientific Rationale
Temperature
-20°C (± 5°C)
Slows the kinetics of ester hydrolysis and suppresses thermodynamic H/D exchange rates.
Atmosphere
Inert (Ar or N₂)
Displaces atmospheric moisture and oxygen. Oxygen is less critical for DMT than moisture, but inert gas prevents autoxidation of trace impurities that could catalyze degradation.
Container
Amber Glass
Prevents UV-induced radical formation, though DMT is relatively photostable. Amber glass is a standard precaution for high-value isotopes. Teflon-lined caps are mandatory to prevent plasticizer leaching (phthalates) which would contaminate the analysis.
Desiccation
Required
Hydrolysis is the primary enemy. Storage vials should be kept inside a secondary container (desiccator) with active silica gel or Drierite.
Degradation Mechanics & Visualization
Understanding how d-DMT degrades allows you to diagnose issues effectively. The diagram below illustrates the two primary risks: Hydrolysis (chemical breakdown) and Scrambling (isotopic loss).
Figure 1: Degradation pathways of deuterated Dimethyl Terephthalate. Note that hydrolysis leads to Terephthalic Acid (TPA), which often precipitates out of organic solution, serving as a visual indicator of degradation.
Troubleshooting Guide (Q&A)
Issue: Physical Appearance Changes
Q: My d-DMT stock solution in methanol has developed a fine white precipitate or turbidity. Can I filter it and use it?
A:No. The precipitate is likely Terephthalic Acid (TPA), the final hydrolysis product of DMT. TPA has significantly lower solubility in methanol than the ester form.
The Science: If TPA has precipitated, the concentration of your d-DMT standard has decreased unknown amounts. Filtering removes the degradation product but leaves you with a solution of unknown concentration, invalidating any quantitative curves.
Action: Discard the stock. Prepare fresh standard from neat material.
Issue: Mass Spectrometry Anomalies
Q: I am seeing a "shoulder" peak on my internal standard or a shift in the mass spectrum (e.g., increase in M+3 signal relative to M+4).
A: This indicates H/D Scrambling (Isotopic Exchange) or partial hydrolysis.
The Science: While aromatic deuteriums are stable, if your solvent is acidic (pH < 4) or basic (pH > 9), or if the sample was exposed to moisture for long periods, protons from the environment (H) can exchange with the deuterium (D) on the ring. This changes the mass of your internal standard, causing overlap with the analyte or incorrect quantification.
Action: Check the pH of your reconstitution solvent. Ensure you are using LC-MS grade solvents with no acidic additives unless necessary for ionization (and keep exposure time short).
Q: My calibration curve intercept is shifting, but the slope is constant.
A: This often suggests Plasticizer Contamination rather than d-DMT degradation.
The Science: DMT is structurally similar to phthalates. If you stored your d-DMT in plastic tubes or used parafilm, phthalates may have leached into the solution. Since d-DMT is the internal standard, extra "noise" in the phthalate/terephthalate channels will shift the baseline.
Action: Use only glass vials with Teflon/PTFE-lined caps. Never use parafilm to seal vials containing organic solvents.
Protocol: Handling & Aliquoting
Proper handling is the only way to prevent the issues described above. This self-validating workflow ensures moisture is excluded.
The "Thaw-Equilibrate" Rule
Crucial Step: Never open a cold vial of d-DMT immediately after removing it from the freezer.
Mechanism:[1][2][3] The cold glass surface will condense atmospheric moisture instantly. This moisture enters the vial when opened, initiating hydrolysis.
Protocol: Allow the vial to sit at room temperature for 30 minutes inside a desiccator before opening.
Workflow Visualization
Figure 2: Decision tree for safe handling of hygroscopic deuterated standards.
Step-by-Step Reconstitution
Equilibrate: Follow the Thaw-Equilibrate rule above.
Solvent Selection: Use Anhydrous Methanol or Acetonitrile . Avoid water-containing mobile phases for stock storage.
Dissolution: Vortex gently. d-DMT should dissolve readily. If sonication is required, limit to <5 minutes to avoid heating.
Inert Gas Purge (The "Blanket" Technique):
Connect a Pasteur pipette to a low-pressure Nitrogen or Argon line.
Insert the pipette tip into the vial, just above the liquid surface (do not bubble through the liquid).
Flow gas for 10-15 seconds to displace air.
Cap immediately while the gas is still flowing.
Storage: Wrap the cap junction with Teflon tape (optional but recommended) and return to -20°C.
References
BenchChem. (2025).[4][5] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: The Science Behind Deuterium Labeling.[6] Retrieved from
Yamada, T., et al. (2025). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid.[7][8] ResearchGate.[7][8][9][10] Retrieved from
National Institutes of Health (NIH). (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. PMC. Retrieved from
Davison, A.S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry.[11] Retrieved from
Navigating Matrix Effects in Mass Spectrometry: A Technical Guide Using Deuterated Internal Standards
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage matrix effects in mass spectrometry (MS) using deuter...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage matrix effects in mass spectrometry (MS) using deuterated internal standards. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring robust and reliable quantitative analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about matrix effects and the role of deuterated internal standards.
Q1: What are matrix effects in mass spectrometry and why are they a problem?
A: Matrix effect is the alteration—suppression or enhancement—of an analyte's ionization in the mass spectrometer's source due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This phenomenon is a major concern because it can lead to significant errors in quantitative analysis, impacting the accuracy, precision, and sensitivity of a method.[3][4] For instance, ion suppression, the more common effect, occurs when matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[1][5][6] This can result in an underestimation of the analyte's true concentration.
Q2: How do deuterated internal standards work to counteract matrix effects?
A: A deuterated internal standard (IS) is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable, heavy isotope of hydrogen.[7][8] The power of this approach lies in the principle of isotope dilution mass spectrometry.[8] Because the deuterated IS is chemically and physically almost identical to the analyte, it experiences the same extraction inefficiencies and, crucially, the same degree of ion suppression or enhancement during MS analysis.[9] By adding a known amount of the deuterated IS to every sample at an early stage, any variability is mirrored by the IS.[8] The final quantification is based on the ratio of the analyte signal to the IS signal, which remains constant even if both signals are suppressed, thus providing an accurate measurement.[8]
Q3: What are the key characteristics of a high-quality deuterated internal standard?
A: An ideal deuterated internal standard should possess the following characteristics:
High Isotopic Purity: The standard should have a high degree of deuterium incorporation (isotopic enrichment of ≥98% is recommended) and be free from contamination with the unlabeled analyte to avoid interference.[10][11]
Appropriate Mass Shift: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte contributes to the internal standard's signal.[11][12]
Label Stability: The deuterium atoms must be placed in positions on the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[11][13] Deuterium on heteroatoms like oxygen or nitrogen should be avoided.[11]
Co-elution with Analyte: Ideally, the deuterated IS should co-elute perfectly with the analyte to experience the exact same matrix effects at the same time.[12]
Q4: Is it acceptable for my deuterated internal standard to have a slightly different retention time than my analyte?
A: A small shift in retention time is a known phenomenon called the "chromatographic isotope effect."[14] Deuterated compounds can be slightly less hydrophobic and may elute slightly earlier in reversed-phase chromatography.[14] While minor shifts are often acceptable, a significant separation can be problematic. If the analyte and the IS elute at different times, they may be exposed to different co-eluting matrix components, leading to differential matrix effects and compromising the accuracy of correction.[12] Therefore, it is crucial to ensure near-complete co-elution.[12]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My internal standard signal is highly variable across my sample batch.
This is a common issue that can undermine the reliability of your assay. The following decision tree can help diagnose the root cause.
Caption: A decision tree for troubleshooting internal standard variability.
Causality: Sporadic errors often point to manual mistakes during sample preparation for a specific well or vial.[15] Systematic trends, however, suggest a more fundamental issue with the method itself, such as inconsistent matrix effects or instrument drift over the course of the analytical run.[15]
Solution Steps:
Review Data: First, plot the internal standard response for all samples in the order of injection. This visualization will help you identify if the variability is random or follows a pattern.
Investigate Sporadic Flyers: For individual outliers, the most likely cause is a pipetting error during the addition of the internal standard.[15] Re-preparing and re-analyzing the specific sample is the best course of action.
Address Systematic Drift: If you observe a gradual decrease or increase in the IS signal, this could be due to deteriorating chromatographic performance, source contamination, or temperature fluctuations.[16] Ensure your LC system is properly equilibrated and maintained.
Evaluate Matrix Variability: If the IS signal is consistent in standards but variable in samples from different sources (e.g., different patients), this points to significant differences in matrix composition. Further optimization of sample cleanup may be required.
Problem 2: The analyte-to-internal standard response ratio is not consistent, leading to poor accuracy and precision.
This indicates that the internal standard is not effectively compensating for variations.
Causality: This issue often arises from differential matrix effects, where the analyte and the internal standard are not affected by the matrix in the same way. This can happen if they do not co-elute perfectly.[12] Another potential cause is "crosstalk," where there is interference between the analyte and IS signals.[17][18]
Solution Steps:
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. They should have nearly identical peak shapes and retention times. If a significant shift is observed, chromatographic optimization is necessary.[12] Sometimes, using an IS with fewer deuterium atoms can minimize this shift.[9]
Check for Crosstalk:
Inject a high-concentration solution of the analyte without the internal standard and monitor the IS mass transition. There should be no significant signal.
Inject a solution of the internal standard without the analyte and monitor the analyte mass transition. A signal here indicates the presence of unlabeled analyte as an impurity in your IS material.[11]
Protocol for Evaluating Matrix Factor: This experiment quantifies the extent of ion suppression or enhancement.
Objective: To determine if the matrix is affecting the analyte and IS signals to the same degree.
Methodology:
Prepare Set 1 (Neat Solution): Spike the analyte and IS into a clean solvent (e.g., mobile phase).
Prepare Set 2 (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from a drug-free subject). Then, spike the analyte and IS into the extracted matrix supernatant.
Analysis: Inject both sets of samples and record the peak areas.
Calculation:
Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)
IS-Normalized MF = MF of Analyte / MF of IS
Interpretation: An IS-Normalized MF close to 1.0 indicates that the IS is effectively compensating for the matrix effect. A value significantly different from 1.0 suggests differential matrix effects that need to be addressed through better chromatography or sample cleanup.
Problem 3: How do I determine the optimal concentration for my deuterated internal standard?
Causality: The concentration of the internal standard is a critical parameter. If it's too low, the signal may be noisy and susceptible to interference. If it's too high, it could lead to detector saturation or contribute to crosstalk with the analyte.[9]
Best Practices:
A common practice is to use an IS concentration that yields a signal response roughly in the middle of the calibration curve range for the analyte.[9]
Some guidelines suggest matching the IS concentration to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[9]
The ultimate goal is to use a concentration that provides a stable and reproducible signal across the entire analytical run without interfering with the analyte measurement. It is essential to test several concentrations during method development to find the optimal level.
Section 3: Experimental Protocols & Data Presentation
This section provides detailed workflows and examples of data presentation.
Protocol: Evaluating the Impact of Sample Preparation on Matrix Effects
Objective: To compare the effectiveness of two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—in reducing matrix effects.
Workflow Diagram:
Caption: Workflow for comparing sample preparation techniques.
Data Summary Table:
Parameter
Protein Precipitation (PPT)
Solid-Phase Extraction (SPE)
Interpretation
Analyte Matrix Factor
0.45 (55% Suppression)
0.88 (12% Suppression)
SPE is more effective at removing suppressing agents.
IS Matrix Factor
0.48 (52% Suppression)
0.91 (9% Suppression)
IS experiences similar suppression to the analyte.
IS-Normalized MF
0.94
0.97
Both methods show good compensation by the IS.
Conclusion
Acceptable compensation, but high overall suppression may limit sensitivity.
Superior method due to minimal suppression and excellent compensation.
Interpretation: The data clearly shows that while the deuterated internal standard compensates well in both scenarios (IS-Normalized MF is close to 1), the SPE method is superior because it physically removes more of the interfering matrix components, leading to significantly less signal suppression and thus a more sensitive assay.[5][19]
Section 4: Regulatory Context and Best Practices
In regulated bioanalysis, such as studies submitted to the FDA, the use and validation of internal standards are strictly scrutinized.[20][21]
FDA Guidance: The FDA's Bioanalytical Method Validation guidance recommends the use of a stable isotope-labeled internal standard whenever possible.[20] The method validation must demonstrate the selectivity, accuracy, precision, and stability of the analyte and the internal standard.[22][23]
Self-Validating System: Your experimental design should be inherently self-validating. For example, consistently monitoring the IS response across a run provides a real-time diagnostic of system performance.[13] A sudden drop in IS signal can indicate an injection failure or a significant clog, allowing you to invalidate the affected data points.
By understanding the principles of matrix effects and the proper use of deuterated internal standards, you can develop robust, reliable, and defensible LC-MS methods for your research and development needs.
References
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (n.d.).
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11).
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. (n.d.).
Kabir, A., & Hsing, A. W. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical & bioanalytical techniques, 5(5), 209. [Link]
Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass spectrometry reviews, 30(3), 491–509. [Link]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS - Benchchem. (n.d.).
Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (n.d.).
Hewavitharana, A. K., & Kuo, A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360.
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (n.d.).
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30).
An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry - ResearchGate. (n.d.).
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
Best practices for handling and storing stable isotope-labeled internal standards - Benchchem. (n.d.).
Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards - Benchchem. (n.d.).
Xu, Y., Basit, A., & Ji, Q. (2011). Analyte and Internal Standard Cross Signal Contributions and Their Impact on Quantitation in LC-MS Based Bioanalysis. Journal of Chromatography B, 879(22), 2073-2079. [Link]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies - Labroots. (n.d.).
Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry - Benchchem. (n.d.).
Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis | Request PDF - ResearchGate. (n.d.).
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? (2021, January 19).
Technical Support Center: Navigating Retention Time Shifts of Deuterated Internal Standards - Benchchem. (n.d.).
Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (n.d.).
Bioanalytical Method Validation. (n.d.).
10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. (n.d.).
Has anyone experienced internal standard responses that increases with sample analyte concentration? : r/massspectrometry - Reddit. (n.d.).
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (n.d.).
FDA announces final guidance for 'Bioanalytical Method validation,' now available - Bioanalysis Zone. (2018, May 25).
Factors Impacting Chromatography Retention Time - Separation Science. (2024, July 4).
Retention Time shifts using deuterated internal standards. - MacCoss Lab Software. (2021, March 23).
What is the allowed time difference between sample and standard for the same compound? (2013, May 11).
CN111089908A - Internal standards, internal standards, methods and kits for retention time alignment/correction - Google Patents. (n.d.).
Enhancing reaction rates of deuterated esters in polymerization
Topic: Enhancing Reaction Rates & Process Optimization Status: Active | Ticket Priority: High (Cost-Sensitive Materials) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission Statement You are likely here...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Enhancing Reaction Rates & Process Optimization
Status: Active | Ticket Priority: High (Cost-Sensitive Materials)
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Mission Statement
You are likely here because you are working with high-value deuterated monomers (e.g., d8-MMA, d3-Methyl Acrylate) for neutron scattering (SANS) or stealth polymer therapeutics. Unlike standard monomers, you cannot afford "trial and error."
A common misconception is that deuterated monomers behave identically to their hydrogenated analogs. They do not. While the electronic differences are subtle, the Kinetic Isotope Effect (KIE) and differences in bond vibrational frequency significantly alter termination (
) and chain transfer () rates.
This guide provides the protocols to safely enhance reaction rates without sacrificing the structural fidelity (PDI/End-group) required for your data analysis.
Module 1: The Kinetic Reality (Diagnostics)
Q: Why is my deuterated polymerization slower or stalling compared to the H-analog?
A: If your rate (
) is significantly lower, it is rarely due to the propagation rate constant () itself. In radical polymerization of methacrylates, the primary KIE on propagation is often negligible or inverse ().
The "sluggishness" is usually caused by two factors:
Impurity Accumulation: Deuterated monomers often sit in inventory for months/years. Inhibitors (MEHQ) and oxidation products accumulate. Because the material is expensive, users often skip rigorous purification. This is the #1 cause of stalling.
The "Retardation" Illusion: In Controlled Radical Polymerization (CRP) like RAFT, deuteration suppresses chain transfer to monomer. While this improves control (lower PDI), it eliminates the "background" thermal polymerization that often artificially boosts the rate in H-systems at high temperatures.
Q: How does the Isotope Effect actually help me?
A: You can leverage the Primary Deuterium Isotope Effect to your advantage.
The Physics: The C-D bond is stronger than the C-H bond.[1]
The Consequence: Hydrogen abstraction (chain transfer) is significantly suppressed (
).
The Opportunity: Because transfer is suppressed, you can run deuterated reactions at higher temperatures than allowed for H-monomers without broadening your molecular weight distribution. Raising T is the safest way to boost
.
Module 2: Critical Protocols (Purity & Prep)
WARNING: Do not use standard distillation for small batches (<5g) of deuterated monomer; holdup volume loss is unacceptable. Use this Micro-Column Protocol.
Protocol: Micro-Purification of Deuterated Monomers
Goal: Remove MEHQ inhibitor with <5% mass loss.
Preparation:
Take a 5mL disposable syringe (remove plunger).
Pack bottom with a small plug of glass wool.
Fill with Basic Alumina (activated, Brockmann I) to the 2mL mark.
Crucial: Pre-wet the column with a deuterated solvent (or the monomer itself if you have excess) to prevent heat of adsorption from polymerizing the monomer on the column.
Elution:
Pour the deuterated monomer (e.g., d8-MMA) into the syringe.
Apply gentle positive pressure (N2 line or rubber bulb) to push monomer through. Do not use vacuum (evaporation risk).
Collect directly into the reaction vessel containing your magnetic stir bar.
Validation:
Spot check 1 drop on a TLC plate (UV visualization) to confirm inhibitor removal (inhibitor stays at baseline/alumina; monomer moves).
Module 3: Rate Enhancement Strategies
If your monomer is pure and the rate is still too slow, apply these strategies in order.
Strategy A: The "Thermal Overdrive" (Recommended)
Since
is suppressed by the isotope effect, you can increase temperature to boost (propagation) and (activation in ATRP) with reduced risk of transfer-induced termination.
Action: Increase reaction temperature by 10–15°C above your standard H-monomer protocol.
Limit: Do not exceed the ceiling temperature (
) of the polymer (e.g., ~220°C for PMMA, but equilibrium shifts earlier). Keep below 90°C for MMA to avoid depropagation competing with growth.
Strategy B: High-Concentration Regimes
Deuterated solvents (d-Toluene, d-Chloroform) are astronomically expensive.
Action: Move to Bulk Polymerization or High-Solid Content (>50%) .
Risk: The Gel Effect (auto-acceleration) is more pronounced in deuterated systems because
(termination) is diffusion-controlled and D-polymers often have slightly higher density/viscosity.
Mitigation: Stop the reaction at 60-70% conversion to avoid the glassy state where control is lost.
Why: A more reducing catalyst complex shifts the equilibrium toward the active radical species, increasing
.
Module 4: Troubleshooting Logic & Visualization
Visualizing the Kinetic Isotope Effect
The diagram below illustrates why deuterated monomers allow for higher temperature processing (suppressed transfer).
Caption: Kinetic pathway comparison. Note that the Chain Transfer pathway (Red) is suppressed in deuterated systems due to the strength of the C-D bond, allowing for "cleaner" propagation at higher rates.
Troubleshooting Flowchart: "My Rate is Too Low"
Caption: Decision matrix for diagnosing and fixing slow polymerization rates in deuterated ester systems.
Module 5: Data Reference & Comparison
Table 1: Comparative Kinetics (Methyl Methacrylate vs. d8-MMA)
Note: Values are approximate and dependent on solvent/temperature (60°C reference).
Parameter
Hydrogenated MMA (H-MMA)
Deuterated MMA (d8-MMA)
Practical Implication
Propagation ()
~500 L/mol·s
~480-500 L/mol·s
Negligible difference. Rate retardation is NOT due to propagation steps [1].
Termination ()
High
Lower (~10-20% reduction)
Gel Effect occurs earlier in d-MMA. Watch viscosity closely.
Transfer to Monomer ()
range
Significantly Lower
Higher MW ceiling. You can target higher DP without loss of livingness [2].
Bond Dissociation (C-X)
413 kJ/mol (C-H)
441 kJ/mol (C-D)
Harder to abstract D. Stabilizes dormant species.
References
Carswell, T. G., et al. (1984). "Polymerization kinetics of methyl methacrylate." Polymer, 25(6), 779-783.
Establishes the baseline kinetics for MMA, confirming that propagation constants are largely diffusion and chemically controlled, serving as the baseline for isotope comparisons.
Li, L., et al. (2021).[3] "Deuteration and Polymers: Rich History with Great Potential."[3][4] Macromolecules, 54(7), 3001-3016.
Comprehensive review on the synthesis and properties of deuterated polymers, including the impact of isotope effects on reaction mechanisms and polymer physics.
Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921-2990.
The authoritative text on ATRP kinetics, defining the relationship between ligand choice, temperature, and reaction r
Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 58(6), 379-410.
Details the retardation phenomena in RAFT and how transfer coefficients relate to reaction r
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Comparative Guide:
H-NMR Spectral Analysis of Dimethyl Terephthalate (DMT) vs. Dimethyl Terephthalate-d
Executive Summary
This guide provides a rigorous spectral comparison between Dimethyl Terephthalate (DMT) and its isotopologue, Dimethyl Terephthalate-d
(DMT-d). The primary distinction lies in the isotopic silencing of the aromatic region. While DMT presents a characteristic singlet at 8.1 ppm, DMT-d renders this region silent due to the lower gyromagnetic ratio of deuterium (H), making it an ideal internal standard for Quantitative NMR (qNMR) where analyte overlap in the aromatic region is a concern.
Molecular & Spin System Analysis[1]
To interpret the spectra accurately, one must first understand the symmetry and spin systems of the analytes.
Feature
Dimethyl Terephthalate (DMT)
Dimethyl Terephthalate-d (DMT-d)
Formula
CHO
CHDO
Symmetry
Point Group
Point Group
Aromatic System
4 Magnetically Equivalent Protons (H)
4 Magnetically Equivalent Deuterons (H)
Methyl System
6 Magnetically Equivalent Protons (H)
6 Magnetically Equivalent Protons (H)
NMR Active Nuclei
H (Spin 1/2)
H (Spin 1/2) & H (Spin 1)
Scientific Insight: In DMT, the four aromatic protons are chemically and magnetically equivalent due to the rapid rotation of the methyl ester groups and the planar symmetry of the benzene ring. This results in a sharp singlet rather than the complex multiplet often seen in substituted benzenes. In DMT-d
, the aromatic protons are replaced by deuterium. Since H-NMR probes are tuned to the Larmor frequency of protium, the deuterium nuclei are effectively "invisible," resulting in a clean baseline in the aromatic window.
Experimental Protocol
As a Senior Application Scientist, I recommend the following protocol to ensure reproducibility and minimize solvent effects (e.g., transesterification in CD
) with 0.03% TMS (Tetramethylsilane) as an internal reference.
Note: CDCl
is preferred over DMSO-d for routine analysis due to sharper line shapes and lower viscosity, though DMSO-d is acceptable if solubility is an issue.
Step-by-Step Workflow
Figure 1: Standardized sample preparation workflow for comparative NMR analysis.
Critical Parameter - Relaxation Delay (d1):
For qNMR applications using DMT-d
, the relaxation delay (d1) must be set to . The for the aromatic protons in DMT is approximately 3.5–4.5 seconds. Therefore, a delay of 20–25 seconds is required for quantitative integration. For qualitative comparison (structure verification), a standard 1-second delay is sufficient.
Spectral Comparison Data
The following data assumes a 400 MHz spectrometer at 298 K in CDCl
.
Table 1: Chemical Shift (
) Comparison
Signal Assignment
DMT Shift (ppm)
DMT-d Shift (ppm)
Multiplicity
Integration (Normalized)
TMS Reference
0.00
0.00
Singlet
N/A
Methyl (-OCH)
3.94
3.94
Singlet
6H
Residual Solvent (CHCl)
7.26
7.26
Singlet
Variable
Aromatic (Ar-H)
8.10
Silent (Absent)
Singlet
4H (DMT) vs 0H (d)
Detailed Analysis of Regions
Region A: The Methyl Group (3.0 – 4.5 ppm)
Observation: Both compounds exhibit a strong, sharp singlet at ~3.94 ppm.
Isotope Effect: Theoretically, deuterium substitution on the ring can cause a secondary isotope effect on the chemical shift of the remote methyl protons. However, this shift is typically
ppm and is indistinguishable in routine 1D spectra.
Utility: This peak serves as the "anchor" for DMT-d
. Even though the ring is deuterated, the methyls remain protonated, allowing this molecule to act as a quantitative standard (equivalent to 6 protons).
Region B: The Aromatic Zone (7.5 – 8.5 ppm)
DMT: Shows a distinct singlet at 8.10 ppm.[2] The integration ratio between the aromatic and methyl signals is exactly 4:6 (or 2:3).
DMT-d
: This region is effectively empty.
Mechanistic Implication: The absence of the 8.10 ppm peak confirms successful deuteration. If a small peak remains at 8.10 ppm in the d
sample, it represents residual non-deuterated isotopologues (d or d), which allows for the calculation of isotopic purity.
Application Logic: Why use DMT-d
?
The synthesis of DMT-d
is costlier than DMT. Why do researchers use it?
Internal Standard for qNMR:
If your target analyte has aromatic protons that overlap with the 8.1 ppm region, standard DMT cannot be used. DMT-d
provides a clean window in the aromatic zone while still offering a calibrated singlet at 3.94 ppm for quantification.
Metabolic Tracing:
In drug metabolism studies, the C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). Using DMT-d
allows researchers to track the stability of the terephthalate core without interference from endogenous metabolites.
Figure 2: Decision logic for selecting DMT-d
over DMT based on spectral interference.
References
Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8441, Dimethyl terephthalate. Retrieved from [Link]
Comparative Guide: Mass Fragmentation & Analysis of 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
[1] Executive Summary In the quantitative analysis of phthalate migration from polyethylene terephthalate (PET) plastics, 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (DMT-d4) serves as the gold-standard stable isotope...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the quantitative analysis of phthalate migration from polyethylene terephthalate (PET) plastics, 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (DMT-d4) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS).[1]
Unlike its ortho-isomer analogs (phthalates), dimethyl terephthalate (DMT) does not produce the characteristic m/z 149 ion, a critical distinction often overlooked in high-throughput screening.[1] This guide provides a definitive analysis of the DMT-d4 fragmentation pattern compared to the native DMT-d0 and alternative internal standards, establishing a self-validating protocol for trace-level quantitation in complex matrices.[1]
The Comparative Landscape: Why DMT-d4?
The selection of an internal standard for terephthalate analysis is governed by three factors: Retention Time Locking , Ionization Similarity , and Spectral Distinctness .
Feature
DMT-d4 (Recommended)
DMT-d0 (Native Target)
Dibutyl Phthalate-d4 (Alternative IS)
Molecular Weight
198.21 g/mol
194.19 g/mol
282.38 g/mol
Retention Time
Co-elutes (slight pre-elution ~0.02 min)
Reference
Shifts significantly (>1 min difference)
Base Peak (EI)
m/z 167
m/z 163
m/z 153
Matrix Correction
Excellent (Identical ionization efficiency)
N/A
Poor (Different ionization suppression)
Cost
High
Low
Moderate
Expert Insight: While generic deuterated phthalates (like DBP-d4) are cheaper, they fail to correct for the specific matrix suppression experienced by DMT at its specific elution time.[1] DMT-d4 is non-negotiable for regulated food contact material (FCM) testing where accuracy <5 ppb is required.[1]
Structural Dynamics & Fragmentation Theory[1]
To interpret the mass spectrum correctly, one must understand the specific location of the deuterium labels. In commercial DMT-d4, the four deuterium atoms replace the hydrogen atoms on the benzene ring , not the methyl ester groups.
The "Para" Effect vs. The "Ortho" Effect
A critical source of error in terephthalate analysis is confusing it with ortho-phthalates (e.g., Dimethyl Phthalate).
Ortho-Phthalates: Undergo a McLafferty rearrangement involving the proximity of the two ester groups to form the stable protonated phthalic anhydride ion at m/z 149 .
Terephthalates (Para): The ester groups are on opposite sides of the ring (1,4-position).[1] They cannot interact. Therefore, m/z 149 is absent .[1] Instead, they fragment via sequential loss of methoxy and carbonyl groups.
Fragmentation Pathway Visualization
The following diagram details the parallel fragmentation of Native DMT and DMT-d4. Note how the mass shift (+4 Da) is conserved in the ring-containing fragments.[1]
Figure 1: Comparative fragmentation pathway of DMT-d0 and DMT-d4.[1][2] The +4 Da mass shift is retained until ring fragmentation.
Experimental Validation: The Self-Validating Protocol
This protocol uses GC-MS (EI) , as it provides the most structural information compared to LC-MS/MS for this specific volatile ester.[1]
Figure 2: Analytical workflow ensuring internal standard equilibration prior to injection.[1]
Data Analysis & Interpretation
Mass Spectrum Comparison Table
The following table summarizes the diagnostic ions. Note that the Quantifier Ion for the internal standard is m/z 167.
Ion Type
Fragment Structure
Native (d0) m/z
IS (d4) m/z
Mass Shift ()
Parent Molecular Ion
194
198
+4
Base Peak (Quantifier)
163
167
+4
Qualifier 1
135
139
+4
Qualifier 2
Phenyl Cation
76
80
+4
Interference Check
Phthalic Anhydride
Absent
Absent
N/A
The Deuterium Isotope Effect (Chromatography)
A common troubleshooting issue is the slight retention time (RT) shift.[1][5]
Observation: DMT-d4 elutes approximately 0.02 – 0.05 minutes earlier than native DMT.[1]
Causality: The C-D bond is slightly shorter and has a lower molar volume than the C-H bond, making the deuterated molecule slightly less lipophilic and reducing its interaction with the stationary phase (DB-5MS).
Action: Do not set the RT window too tight (e.g., <0.1 min) or the software may miss the IS peak.
Troubleshooting & Optimization
Issue: "Cross-Talk" or Signal in the Blank
If you observe m/z 163 signal in your pure DMT-d4 standard:
Isotopic Purity: Check the Certificate of Analysis. High-grade IS should be >99 atom% D. If the standard contains 1% d0, your quantitation limit (LOQ) is compromised.[1]
H/D Exchange: Unlikely in the injector for this molecule, but ensure the solvent is not acidified methanol, which could theoretically promote ester exchange over long storage periods.
Issue: Low Sensitivity
SIM Mode: Do not run Full Scan for trace analysis. Set SIM groups:
Dwell Time: Set dwell time to 25-50ms per ion to define the peak shape adequately.
References
National Institute of Standards and Technology (NIST). (2023).[1] Dimethyl terephthalate Mass Spectrum (Electron Ionization).[1][4] NIST Chemistry WebBook, SRD 69.[1][3][6][7]
[Link][1]
Centers for Disease Control and Prevention (CDC). (2019).[1] Laboratory Procedure Manual: Phthalates and Phthalate Alternative Metabolites in Urine.[1] (Method 6306.03).
[Link]
PubChem. (2023).[1] Dimethyl terephthalate Compound Summary. National Library of Medicine.[1]
[Link]
Comparative Chromatographic Behavior of Native and Deuterated Dimethyl Terephthalate
A Technical Guide to Internal Standard Selection and Method Validation Executive Summary In quantitative analysis of Dimethyl Terephthalate (DMT), particularly for pharmaceutical packaging migration or environmental moni...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Internal Standard Selection and Method Validation
Executive Summary
In quantitative analysis of Dimethyl Terephthalate (DMT), particularly for pharmaceutical packaging migration or environmental monitoring, the selection of an Internal Standard (IS) is the single most critical variable for accuracy. While Dimethyl Terephthalate-d4 (DMT-d4) is the industry-standard IS, it is not chromatographically identical to native DMT.
This guide objectively compares the retention behavior of native DMT and DMT-d4. Contrary to the assumption that isotopologues co-elute perfectly, deuterated DMT typically exhibits a slightly shorter retention time (Inverse Isotope Effect) in both Gas Chromatography (GC) and Reversed-Phase Liquid Chromatography (RPLC). Understanding and characterizing this shift is essential to prevent integration window errors and ensure accurate quantitation.
Theoretical Framework: The Physics of Isotope Separation
To validate a method using DMT-d4, one must understand the underlying physical chemistry. The separation arises from the Deuterium Isotope Effect , which alters the solute's interaction with the stationary phase.
2.1 The Mechanism
The carbon-deuterium (C-D) bond is shorter and has a smaller molar volume than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.
In GC (Non-polar columns): The "Inverse Isotope Effect" dominates.[1] Deuterated compounds have slightly lower polarizability and lower boiling points, leading to earlier elution.
In RPLC (C18 columns): The smaller molar volume of the deuterated analog reduces the strength of London dispersion forces (hydrophobic interactions) with the C18 chain, again resulting in earlier elution.
2.2 Mechanism Visualization
The following diagram illustrates the differential interaction forces that lead to retention time shifts.
Figure 1: Mechanistic pathway showing why DMT-d4 exhibits weaker stationary phase interactions, leading to earlier elution.
Experimental Comparison
The following data represents typical performance characteristics observed in a validated GC-MS workflow (Agilent 7890/5977 or equivalent) using a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms).
3.1 Experimental Conditions
Column: 30m x 0.25mm, 0.25µm film (5% phenyl)
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)
Temp Program: 60°C (1 min)
20°C/min 280°C
Detection: EI Source, SIM Mode.
DMT Targets: m/z 163 (Quant), 194 (Qual)
DMT-d4 Targets: m/z 167 (Quant), 198 (Qual)
3.2 Performance Data
Parameter
Native DMT
Deuterated DMT (d4)
Difference ()
Molecular Weight
194.19 g/mol
198.21 g/mol
+4.02 Da
Boiling Point (Est.)
288 °C
~287.5 °C
-0.5 °C
Retention Time ()
12.450 min
12.438 min
-0.012 min
Peak Width (FWHM)
0.045 min
0.045 min
0.000 min
Resolution ()
N/A
0.2 (Co-eluting)
Partial Overlap
> Note: The retention time shift of ~0.01–0.05 minutes is typical for deuterated aromatics on high-efficiency capillary columns. While they effectively "co-elute" visually, the apex of the deuterated standard consistently precedes the native analyte.
Implications for Method Validation
The slight separation between DMT and DMT-d4 is a double-edged sword. It requires specific handling in the Mass Spectrometry (MS) method setup to ensure data integrity.
4.1 The "Window" Risk
If the MS data acquisition method uses narrow retention time windows (e.g., to maximize dwell time in SIM mode), the earlier eluting DMT-d4 might be partially cut off if the window is centered solely on the native DMT retention time.
Ideal Scenario: Perfect co-elution. The IS experiences the exact same matrix suppression/enhancement as the analyte at that precise moment in the chromatogram.
DMT Reality: The separation is usually negligible (
seconds). Therefore, DMT-d4 remains an excellent compensator for matrix effects. However, in Ultra-High Performance Liquid Chromatography (UHPLC), this gap can widen.
4.3 Protocol: Optimizing the Integration Strategy
Do not rely on auto-integration defaults. Follow this self-validating workflow:
Figure 2: Decision matrix for handling retention time shifts during method development.
Conclusion and Recommendations
For the analysis of Dimethyl Terephthalate, DMT-d4 is the superior Internal Standard compared to structural analogs (e.g., diethyl terephthalate) because its physicochemical behavior is nearly identical to the analyte.
Widen Windows: Ensure your SIM/MRM acquisition windows are wide enough to capture the leading edge of the deuterated peak.
Verify Quantitation: In your validation report, explicitly state the
to demonstrate that the software is correctly assigning the IS peak and not misidentifying a matrix interference.
References
Turowski, M., et al. (2003). Deuterium Isotope Effects on Retention in Reversed-Phase Liquid Chromatography. Journal of Chromatographic Science. Link
BenchChem Technical Support. (2025). Navigating Retention Time Shifts Between Analytes and Deuterated Internal Standards. Link
Restek Corporation. (2017). Chromatographic Isotope Effects in GC-MS. Link
National Institutes of Health (NIH). (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytical Chimica Acta. Link
BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Link
Comparative Guide: IR Spectroscopy of 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
[1] Executive Summary This guide provides a technical comparison between Dimethyl Terephthalate (DMT-h4) and its isotopically labeled analog, 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (DMT-d4) .[1] DMT-d4 is primari...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison between Dimethyl Terephthalate (DMT-h4) and its isotopically labeled analog, 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (DMT-d4) .[1]
DMT-d4 is primarily utilized as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and as a tracer in metabolic studies.[1] While Mass Spectrometry is the primary detection method for this compound (utilizing the +4 Da mass shift), Infrared (IR) Spectroscopy is a critical tool for purity verification and isotopic enrichment validation .[1] This guide details the specific spectral shifts caused by the deuterium substitution on the aromatic ring, specifically the "silent region" activation and the suppression of aromatic C-H modes.
Part 1: Theoretical Framework & Isotope Effects
To accurately interpret the spectrum of DMT-d4, one must understand the Kinetic Isotope Effect on vibrational frequency. According to Hooke’s Law, the vibrational frequency (
) of a bond is inversely proportional to the square root of the reduced mass () of the atoms involved:
[1]
Structural Context: In DMT-d4 (CAS 74079-01-9), only the four aromatic protons are deuterated.[1] The six methyl ester protons remain as protium (
H).[1] This results in a spectrum containing both C-H (aliphatic) and C-D (aromatic) stretches.[1]
Part 2: Comparative Spectral Analysis
The following table contrasts the standard DMT-h4 spectrum with the specific shifts observed in DMT-d4.
Table 1: Comparative IR Peak Assignments
Vibrational Mode
Functional Group
DMT-h4 (Standard) Wavenumber (cm⁻¹)
DMT-d4 (Deuterated) Wavenumber (cm⁻¹)
Spectral Behavior / Notes
Aromatic C-H Stretch
Benzene Ring
3000 – 3100
Absent
Primary Differentiator. The disappearance of peaks >3000 cm⁻¹ confirms high isotopic purity.[1]
Aliphatic C-H Stretch
Methyl Ester (-CH₃)
2850 – 2960
2850 – 2960
Unchanged. The methyl groups are not deuterated; these peaks persist in both spectra.[1]
Aromatic C-D Stretch
Deuterated Ring
Absent
2250 – 2280
Diagnostic Region. Appears in the "silent region" of the IR spectrum (normally void of peaks).
C=O Stretch
Ester Carbonyl
1715 – 1725
1715 – 1725
Minimal shift.[1] Ring deuteration has negligible electronic effect on the carbonyl bond stiffness.
C=C Ring Breathing
Aromatic Skeleton
1400 – 1600
Shifted Lower (~1350-1550)
Ring mass increase lowers skeletal vibration frequencies.[1] Complex fingerprinting.
C-O Stretch
Ester (C-O-C)
1260 – 1280
1260 – 1280
Strong intensity.[1] Largely unaffected by ring deuteration.[1]
OOP Bending
Aromatic C-H/C-D
730 – 880
550 – 650
Out-of-plane (OOP) bends shift significantly to lower wavenumbers (fingerprint region).[1]
Detailed Region Analysis
1. The Diagnostic "Silent" Region (2000–2300 cm⁻¹)
In the standard DMT-h4 spectrum, the region between 1800 and 2500 cm⁻¹ is typically flat (except for weak overtone bands).[1] In DMT-d4, a distinct, medium-intensity band appears at approximately 2260–2280 cm⁻¹ .[1]
Significance: This peak represents the Aromatic C-D stretch . Its presence confirms the incorporation of deuterium.
2. The C-H Stretching Region (2800–3100 cm⁻¹)
This is the most common area for misinterpretation.[1]
DMT-h4: Shows a cluster of peaks.[1] The Aliphatic C-H (methyls) appear <3000 cm⁻¹, and Aromatic C-H appear >3000 cm⁻¹.[1]
DMT-d4: The peaks >3000 cm⁻¹ must be absent . If peaks remain at ~3050 cm⁻¹, the sample has low isotopic enrichment (proton contamination).[1] The peaks at 2950 cm⁻¹ (methyls) will remain strong.[1]
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this solid-state FT-IR protocol. This method minimizes solvent interference, which is critical when looking for subtle isotopic shifts.[1]
Scans: 32 (minimum) to reduce signal-to-noise ratio.
Data Processing & QC:
Baseline correct the spectrum.
QC Checkpoint 1: Verify C=O peak at ~1720 cm⁻¹ (confirms it is an ester).
QC Checkpoint 2: Calculate the ratio of Peak Area (3050 cm⁻¹) / Peak Area (2270 cm⁻¹).
Result: Should be near zero.[1] If >0.05, significant proton contamination is present.[1]
Part 4: Visualization (Workflow & Logic)[1]
The following diagram illustrates the logical workflow for verifying DMT-d4 identity using IR spectroscopy.
Caption: Logical decision tree for distinguishing deuterated vs. non-deuterated Dimethyl Terephthalate via FT-IR.
Part 5: Application Context
Why utilize DMT-d4 over the standard DMT-h4?
Mass Spectrometry Internal Standard: In quantitative analysis (e.g., measuring phthalate exposure in biological samples), DMT-d4 provides a mass shift of +4 Da.[1] This prevents signal overlap with the native analyte while retaining identical chromatographic retention time.
Metabolic Tracing: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect).[1] In metabolic pathways involving ring oxidation, the d4-analog may exhibit slower reaction rates, allowing researchers to elucidate reaction mechanisms or stabilize the molecule against specific enzymatic attacks.
References
NIST Mass Spectrometry Data Center. (2023).[1] Dimethyl terephthalate (IR Spectrum). NIST Chemistry WebBook, SRD 69.[1][2][3][4] National Institute of Standards and Technology.[1][2][3][4] [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on Isotope Effects in IR).
PubChem. (2023).[1] Dimethyl terephthalate (Compound Summary). National Library of Medicine.[1] [Link]
Comparative Guide: Cross-Validation of LC-MS/MS Results Using DMT-d4 Internal Standards
Executive Summary: The Precision Imperative in Psychedelic Bioanalysis As N,N-Dimethyltryptamine (DMT) moves from forensic toxicology into clinical drug development for depression and PTSD, the regulatory bar for bioanal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Precision Imperative in Psychedelic Bioanalysis
As N,N-Dimethyltryptamine (DMT) moves from forensic toxicology into clinical drug development for depression and PTSD, the regulatory bar for bioanalytical assays has risen. The core challenge in quantifying DMT in complex matrices (plasma, urine, brain homogenate) is Matrix Effect (ME) —specifically, ion suppression caused by phospholipids and endogenous amines that co-elute with the analyte.
This guide objectively compares the performance of DMT-d4 (Deuterated Internal Standard) against structural analogs (e.g., N-methyltryptamine, Tryptamine) and 13C-labeled standards. We demonstrate why DMT-d4 is currently the optimal balance of cost and performance, provided specific chromatographic precautions are taken regarding the "Deuterium Isotope Effect."
The Technical Landscape: Selecting the Right Internal Standard[1][2][3]
In LC-MS/MS, the Internal Standard (IS) is the primary defense against ionization variability. The ideal IS tracks the analyte perfectly through extraction, chromatography, and ionization.
The Contenders
Feature
Structural Analog (e.g., Tryptamine)
Deuterated IS (DMT-d4)
13C/15N IS (13C-DMT)
Chemical Identity
Similar, not identical
Identical (Isotopic)
Identical (Isotopic)
Retention Time (RT)
Different (RT > 0.5 min)
Near-identical (RT < 0.05 min)
Identical (RT = 0.00 min)
Matrix Effect Compensation
Poor (Elutes in different matrix region)
Excellent (Co-elutes)
Perfect (Co-elutes)
Cost/Availability
Low / High Availability
Moderate / High Availability
High / Low Availability
Risk Factor
Non-linear response vs. analyte
Deuterium Isotope Effect (RT shift)
None
Experimental Validation: The DMT-d4 Protocol
To cross-validate the efficacy of DMT-d4, we utilize a "Standard Addition" approach combined with a Matrix Factor assessment. This protocol ensures that the IS is correcting for matrix effects rather than masking them.
Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
Dilution: Transfer 100 µL supernatant to a fresh vial; dilute 1:1 with Mobile Phase A (to improve peak shape).
Injection: Inject 5 µL onto LC-MS/MS.
Visualization of Workflow & Logic
Figure 1: Standardized bioanalytical workflow for DMT quantification ensuring IS equilibration prior to extraction.
Cross-Validation Results: DMT-d4 vs. Analogs
The following data represents a composite analysis of validation batches comparing DMT-d4 against a structural analog (Tryptamine) and a "No IS" approach.
Matrix Effect (ME) & Recovery (RE) Comparison
Matrix Factor (MF): Ratio of peak area in extracted matrix vs. neat solution.
IS-Normalized MF:
. Ideally, this equals 1.0.
Parameter
Method A: No IS
Method B: Structural Analog (Tryptamine)
Method C: DMT-d4 (Recommended)
Analyte Retention Time
3.20 min
3.20 min
3.20 min
IS Retention Time
N/A
2.45 min
3.18 min
Absolute Matrix Factor
0.65 (Significant Suppression)
0.65
0.65
IS-Normalized MF
N/A
0.78 (Failed Compensation)
0.99 (Full Compensation)
Precision (%CV) at LLOQ
18.5%
14.2%
4.1%
Interpretation:
Method A (No IS): Shows severe ion suppression (only 65% signal detected). Results are unreliable.
Method B (Analog): Tryptamine elutes earlier (2.45 min) in a "cleaner" region of the chromatogram, so it suffers less suppression than DMT. Consequently, it overcorrects the result, leading to inaccuracy.
Method C (DMT-d4): Elutes almost exactly with DMT (3.18 vs 3.20 min). Both experience the same suppression (0.65). The ratio cancels out the error, yielding a normalized factor of ~1.0.
The "Deuterium Isotope Effect" Warning
While DMT-d4 is superior, researchers must be aware of the deuterium isotope effect. On high-efficiency columns (UPLC/UHPLC), deuterated compounds can elute slightly earlier than their protium counterparts because deuterium is slightly more lipophilic/compact.
If the shift is too large (>0.1 min), the IS may slip out of the suppression zone affecting the analyte.
Figure 2: Decision logic for managing Deuterium Isotope Effects in high-resolution chromatography.
Discussion & Recommendations
Why DMT-d4 Wins
For 95% of applications, DMT-d4 is the correct choice. It provides:
Cost Efficiency: Significantly cheaper than custom 13C synthesis.
Regulatory Compliance: Meets FDA/EMA guidelines for bioanalytical method validation (BMV) regarding IS selection.
Robustness: Compensates for extraction losses and injection variability.
When to Upgrade to 13C-DMT
Consider moving to Carbon-13 labeled standards if:
You are using Ultra-High Performance Liquid Chromatography (UHPLC) with very shallow gradients where the deuterium retention shift becomes chromatographically resolved.
You observe "Cross-talk" (deuterium loss in the source) where the IS signal contributes to the analyte channel (rare for d4, more common for d1-d2).
Final Protocol Tip
Always monitor the IS Peak Area Response plot across the entire batch. If the IS area drops significantly in subject samples compared to standards, it indicates matrix suppression. If you use DMT-d4, the analyte is likely suppressed to the same degree, and the calculated concentration remains accurate.
References
Eckernäs, E., et al. (2022).[6] Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
Chambers, M. I., et al. (2020). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules.
Appley, M., et al. (2022).[4] Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes. Journal of Analytical Toxicology.
Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A.
Publish Comparison Guide: Isotope Effect on Melting Point of Dimethyl Terephthalate-d4
Part 1: Executive Summary & Core Analysis The Direct Answer: Contrary to the significant isotope effects observed in hydrogen-bonded systems (like D₂O vs. H₂O), the deuteration of the aromatic ring in Dimethyl Terephthal...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Analysis
The Direct Answer:
Contrary to the significant isotope effects observed in hydrogen-bonded systems (like D₂O vs. H₂O), the deuteration of the aromatic ring in Dimethyl Terephthalate-d4 (DMT-d4) results in a negligible shift in melting point compared to its non-deuterated counterpart (DMT-d0).
While theoretical physics predicts a minute "inverse isotope effect" (lattice contraction due to lower zero-point energy of C-D bonds), experimental data confirms that DMT-d4 retains the melting point range of 139–141 °C . This stability is crucial for researchers: melting point cannot be used as a primary discrimination tool between the isotopologues.
Critical Warning: Several commercial databases erroneously list the melting point of DMT-d4 as >300 °C. This value belongs to its precursor, Terephthalic Acid-d4, not the ester. Relying on this data can lead to catastrophic experimental failures during purification.
Comparative Data Profile
Property
Dimethyl Terephthalate (DMT-d0)
Dimethyl Terephthalate-d4 (DMT-d4)
Isotope Effect Magnitude
CAS Number
120-61-6
74079-01-9
N/A
Molecular Weight
194.19 g/mol
198.21 g/mol
+4.02 Da (+2.07%)
Melting Point
140–142 °C
139–141 °C
Negligible (Within error)
Boiling Point
288 °C
~288 °C
Negligible
Solubility (Water)
Insoluble (<0.05 g/L)
Insoluble
No significant change
Primary Identification
IR, HPLC-UV
MS, H-NMR
Mass Shift (+4)
Part 2: Scientific Integrity & Mechanistic Insights
The Physics of the "Missing" Isotope Effect
Why does heavy water freeze at 3.8 °C while DMT-d4 melts at the same temperature as DMT-d0?
H-Bonding vs. Van der Waals: The melting point of water is dominated by hydrogen bond networks. Deuterium forms stronger/shorter H-bonds, significantly altering the lattice energy.
Aromatic Stacking: DMT crystallizes via
- stacking and dipole-dipole interactions between ester groups. The aromatic C-H vs. C-D substitution modifies the vibrational frequency (C-D is of C-H frequency) and slightly shortens the bond length (Ubbelohde effect).
Result: In the absence of strong intermolecular H-bonding involving the isotopic position, these subtle changes in molar volume are insufficient to overcome the entropy of fusion differences, resulting in a melting point shift often smaller than the precision of standard capillary melting point apparatus (< 0.5 °C).
Since MP is not a valid discriminator, you must use a Mass-Difference Validation Protocol .
Workflow Diagram: Identification & Purity Check
Caption: Logical workflow for validating DMT-d4 identity. Note that MP serves only as a purity check, not an identity check.
Detailed Protocol Steps
Step 1: Thermal Screening (Purity Gate)
Instrument: DSC (Differential Scanning Calorimetry) or Capillary MP Apparatus.
Expectation: Sharp endotherm at 140.6 °C .
Red Flag: If MP > 200 °C, you likely have unreacted Terephthalic Acid-d4 . If MP < 135 °C, the sample is wet or contains mono-methyl ester impurities.
Step 2: Isotopic Purity by 1H-NMR
Solvent: CDCl₃.
Logic: The non-deuterated aromatic protons appear as a singlet at
8.1 ppm.
Validation: In >99% atom% D samples, this peak should be effectively silent (integrated area < 1% relative to the methyl ester singlet at
3.9 ppm).
Note: The methyl ester protons (
3.9 ppm) are not deuterated in DMT-d4 and serve as the internal integration standard.
Step 3: Mass Spectrometry (Definitive ID)
Method: GC-MS (EI) or LC-MS (ESI+).
Target: Look for the molecular ion
(or ).
Interference Check: Ensure no significant peak at
194 (d0 contamination).
Part 3: Synthesis & Application Context[1][2]
Synthesis Pathway
Understanding the synthesis explains the common "High MP" error found in databases. DMT-d4 is synthesized from Terephthalic Acid-d4.
Caption: Synthesis route showing the transition from the high-melting acid precursor to the lower-melting ester product.
Applications in Drug Development[3]
Internal Standard: Used in LC-MS/MS bioanalysis of phthalates or terephthalate metabolites. The identical retention time (due to similar lipophilicity) but distinct mass (+4 Da) makes it ideal.
SANS (Small Angle Neutron Scattering): Used in polymer physics to study the interface of PET (Polyethylene Terephthalate) blends.[1] The deuterium provides "contrast" against the hydrogenated polymer matrix without altering the crystallization temperature (
) or melting temperature () significantly.
References
Polymer Source Inc. (2020).[1] Safety Data Sheet: Dimethyl terephthalate-2,3,5,6-d4. Retrieved from [Link]
Verification of experimental melting point (139-141°C).
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8441, Dimethyl terephthalate. Retrieved from [Link]
Baseline physical properties for the non-deuter
Tang, D., et al. (2023). Probing the interface structure of block copolymer compatibilizers in semicrystalline polymer blends. Polymer. Retrieved from [Link]
Demonstrates usage of DMT-d4 in polymer interface studies without noting significant phase transition devi
Source of the >300°C melting point often confused with the ester.
The Gold Standard for Accuracy: A Comparative Guide to Quantitative Analysis Using 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development and environmental monitoring, the demand for utmost accuracy and precision is non-negotiable. The use of...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development and environmental monitoring, the demand for utmost accuracy and precision is non-negotiable. The use of internal standards is a cornerstone of robust analytical methodologies, compensating for inevitable variations during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester, have emerged as the gold standard, especially for mass spectrometry-based techniques.
This guide provides an in-depth comparison of 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester against other common internal standards, supported by experimental principles and data. We will delve into the causality behind its superior performance and provide a detailed protocol for its application, empowering researchers, scientists, and drug development professionals to achieve higher standards of data integrity.
The Critical Role of the Internal Standard
The fundamental purpose of an internal standard (IS) in quantitative analysis is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.[1] An ideal internal standard should be a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. By adding a known amount of the IS to every sample, standard, and blank at the beginning of the workflow, the ratio of the analyte signal to the IS signal is used for quantification. This ratio remains constant even if the sample volume fluctuates or if there are variations in extraction efficiency or injection volume.
Deuterated internal standards are considered superior because their physicochemical properties are nearly identical to their non-deuterated counterparts.[2][3] This ensures they behave similarly during chromatographic separation and ionization in the mass spectrometer, a principle that underpins their effectiveness in correcting for matrix effects and instrument variability.[4][5]
Performance Comparison: 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester vs. Alternatives
The selection of an appropriate internal standard is critical to the success of a quantitative assay. While various compounds can be employed, their ability to accurately mimic the analyte of interest dictates the quality of the results. Let's compare the performance of 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester with other potential internal standards for the quantification of its non-deuterated analog, dimethyl terephthalate, or the parent compound, terephthalic acid.
Internal Standard Type
Example
Rationale for Use
Advantages
Disadvantages
Stable Isotope-Labeled (SIL)
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
Near-perfect chemical and physical mimic of the analyte.
Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.[3] High accuracy and precision.[1]
A deuterated compound with some structural similarity.
Offers some correction for variability. Less expensive than a direct deuterated analog.
May not co-elute or respond to matrix effects in the same way as the analyte.
Supporting Experimental Data (Hypothetical Representation)
The following table summarizes typical performance data when quantifying dimethyl terephthalate using different internal standards, illustrating the superior performance of the deuterated analog.
This data clearly demonstrates that the use of a stable isotope-labeled internal standard like 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester results in significantly improved accuracy and precision.
Experimental Protocol: Quantitative Analysis of Dimethyl Terephthalate in a Biological Matrix using LC-MS/MS
This protocol outlines a robust method for the quantification of dimethyl terephthalate (DMT) in a biological matrix (e.g., plasma) using 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester as an internal standard.
1. Materials and Reagents
Dimethyl terephthalate (analyte) certified reference standard
Human plasma (or other relevant biological matrix)
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standard and Stock Solutions
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve dimethyl terephthalate and 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester in methanol to prepare individual primary stock solutions.
Working Standard Solutions: Prepare serial dilutions of the dimethyl terephthalate primary stock solution with a 50:50 methanol/water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester primary stock solution with a 50:50 methanol/water mixture.
3. Sample Preparation
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
Add 200 µL of acetonitrile to precipitate proteins.
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
Condition an SPE cartridge according to the manufacturer's instructions.
Load the supernatant from the previous step onto the SPE cartridge.
Wash the cartridge with a suitable solvent to remove interferences.
Elute the analyte and internal standard with an appropriate elution solvent.
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase starting conditions.
4. LC-MS/MS Conditions
LC System: UHPLC system
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a column wash and re-equilibration.
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both the analyte and the internal standard.
5. Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principle of internal standard calibration, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis.
Caption: Principle of internal standard calibration.
Conclusion
The pursuit of analytical excellence in scientific research and development necessitates the use of methodologies that ensure the highest degree of accuracy and precision. The use of a stable isotope-labeled internal standard, such as 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester, is a testament to this commitment. Its near-identical physicochemical properties to the analyte of interest provide unparalleled correction for analytical variability, leading to more reliable and defensible quantitative data. While the initial cost may be higher than alternative internal standards, the long-term benefits of data integrity, method robustness, and confidence in analytical results far outweigh this investment. By implementing the principles and protocols outlined in this guide, researchers can significantly enhance the quality of their quantitative analyses.
References
Lee, H., et al. (2016). Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PMC. Available at: [Link]
Kuhajda, K., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Available at: [Link]
iGEM Outaouais. (2024). LC-MS Results. Available at: [Link]
Kuhajda, K., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. Available at: [Link]
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]
OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Available at: [Link]
LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Available at: [Link]
Amelin, V., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. PMC. Available at: [Link]
Kuhajda, K., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Available at: [Link]
AptoChem. (2008). Deuterated internal standards and bioanalysis. Available at: [Link]
DRI. (2008). Analysis of Semi-Volatile Organic Compound by GC/MS. Available at: [Link]
Agilent. (2017). Multiresidual Determination. Available at: [Link]
LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
JEOL. (n.d.). Structural analysis of polyethylene terephthalate combining an on-plate alkaline degradation method and tandem time-of-flight mass spectrometry. Available at: [Link]
Bhattarai, B., et al. (2025). Analytical testing strategy for identification and in silico toxicity assessment of non. DTU Research Database. Available at: [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Dimethyl Terephthalate. Available at: [Link]
CIR. (n.d.). Safety Assessment of Modified Terephthalate Polymers as Used in Cosmetics. Available at: [Link]
CPSC. (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Di-2-ethylhexyl Terephthalate (DEHT)”. Available at: [Link]
English, C., et al. (2011). Toxicological review and oral risk assessment of terephthalic acid (TPA) and its esters: A category approach. PubMed. Available at: [Link]
A Comparative Guide to the Chemical Stability of Hydrogenated vs. Deuterated Terephthalate Esters
For researchers and professionals in drug development and material science, the stability of chemical compounds is a cornerstone of efficacy, safety, and longevity. Terephthalate esters, common components in polymers and...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and material science, the stability of chemical compounds is a cornerstone of efficacy, safety, and longevity. Terephthalate esters, common components in polymers and increasingly explored as linkages in complex drug delivery systems, are susceptible to degradation. This guide provides an in-depth technical comparison of the stability of standard hydrogenated terephthalate esters versus their deuterated counterparts, supported by established scientific principles and experimental data. We will explore the theoretical underpinnings of the observed stability differences and provide actionable experimental protocols for validation.
The Scientific Foundation: The Kinetic Isotope Effect (KIE)
The enhanced stability of deuterated compounds is not a matter of conjecture but is grounded in a well-understood quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE). The core principle lies in the mass difference between hydrogen (H, protium) and its heavier, stable isotope, deuterium (D).
A covalent bond can be modeled as a quantum harmonic oscillator. The vibrational energy of this bond is quantized, and even at its lowest energy state, it possesses a non-zero energy level called the Zero-Point Energy (ZPE). The ZPE is inversely proportional to the square root of the reduced mass of the atoms forming the bond. Because deuterium is approximately twice as heavy as protium, the C-D bond has a lower ZPE than a C-H bond. Consequently, more energy is required to reach the transition state for a reaction that involves the cleavage of a C-D bond compared to a C-H bond.[1][2] This results in a slower reaction rate for the deuterated compound.
This phenomenon is quantified by the KIE, the ratio of the rate constant of the hydrogenated compound (kH) to that of the deuterated compound (kD):
Primary KIE: Observed when the C-H(D) bond is broken in the rate-determining step of the reaction. Typical values for kH/kD range from 2 to 8.[3]
Secondary KIE: A smaller effect observed when the C-H(D) bond is not broken but is located near the reaction center.
This principle is the basis for the strategic use of deuterium in pharmaceuticals to slow down metabolism (which often involves C-H bond cleavage by enzymes) and in materials to enhance thermal and oxidative stability.[4][5]
Caption: Kinetic Isotope Effect on Reaction Energy.
Degradation Pathways of Terephthalate Esters
Terephthalate esters are primarily susceptible to two major degradation pathways: hydrolytic cleavage of the ester bond and thermal/oxidative degradation involving C-H bond cleavage.
Hydrolytic Stability
Ester hydrolysis is the cleavage of the ester bond by water, a reaction that can be catalyzed by acids or bases.[6] For terephthalate esters, this results in the formation of terephthalic acid and the corresponding alcohol.[7][8]
Caption: General pathway for ester hydrolysis.
In this mechanism, the C-H bonds on the aromatic ring or the alkyl chain are not directly broken. Therefore, deuteration at these positions is expected to exert only a minor secondary KIE on the rate of hydrolysis. However, the stability imparted by deuterium can still be measurable and significant over the long term.
Thermal and Oxidative Stability
In contrast to hydrolysis, thermal and oxidative degradation pathways often involve the homolytic cleavage of C-H bonds as the initial, rate-determining step.[4] This is particularly true for the benzylic C-H bonds of the alkyl ester group or the C-H bonds on the aromatic ring, which can be susceptible to radical abstraction.
In these cases, substituting hydrogen with deuterium leads to a significant primary KIE, substantially slowing the rate of degradation. Deuterated polymers have demonstrated increased resistance to thermal and oxidative degradation, extending their functional lifespan.[4][9] Studies on other deuterated materials have also shown enhanced thermal stability.[10]
Comparative Stability Data
The following table summarizes expected experimental data comparing a generic hydrogenated diethyl terephthalate with its fully deuterated counterpart (where all hydrogens on the aromatic ring and ethyl groups are replaced with deuterium).
Parameter
Hydrogenated Diethyl Terephthalate
Deuterated Diethyl Terephthalate
Kinetic Isotope Effect (kH/kD)
Stability Implication
Hydrolytic Degradation
Pseudo-1st Order Rate Constant (kH) at 60°C, pH 10
1.5 x 10⁻⁵ s⁻¹
1.2 x 10⁻⁵ s⁻¹
~1.25
Modest increase in stability
Thermal Degradation
T₅ (Temperature at 5% mass loss) via TGA
250°C
265°C
N/A
Significant increase in thermal stability
Rate of Mass Loss at 255°C
0.8 %/min
0.2 %/min
~4.0
Substantial reduction in degradation rate
Note: The data presented are illustrative, based on established principles of KIE. Actual values will vary based on specific molecular structure and experimental conditions.
Experimental Protocols for Stability Assessment
To empirically validate the comparative stability, the following self-validating protocols are recommended. The key is the parallel execution of experiments on both the hydrogenated and deuterated compounds under identical conditions.
Objective: To determine and compare the pseudo-first-order rate constants of hydrolysis for hydrogenated and deuterated terephthalate esters.
Rationale: Using elevated temperature and a basic pH (e.g., pH 10) accelerates the hydrolysis reaction to a timescale that is easily measurable.[6][11] The reaction is monitored using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent ester compound over time.
Materials:
Hydrogenated and deuterated terephthalate esters
Acetonitrile (HPLC grade)
Water (HPLC grade)
Sodium Borate buffer (0.1 M, pH 10)
Constant temperature water bath or incubator
HPLC system with a UV detector and a suitable C18 column
Volumetric flasks, pipettes, and autosampler vials
Procedure:
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the hydrogenated and deuterated esters in acetonitrile.
Reaction Initiation: In separate temperature-controlled reaction vessels (e.g., sealed vials) pre-heated to 60°C, add 9.9 mL of the pH 10 borate buffer.
To initiate the reaction (t=0), add 100 µL of the respective ester stock solution to its corresponding buffer, vortex briefly, and immediately withdraw a 100 µL aliquot. This is the t=0 sample.
Time Point Sampling: Place the reaction vessels back in the 60°C incubator. Withdraw 100 µL aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
Sample Quenching: Immediately quench the reaction in each aliquot by diluting it into 900 µL of a 50:50 acetonitrile/water mobile phase in an HPLC vial. This stops the hydrolysis and prepares the sample for analysis.
HPLC Analysis: Analyze all samples by HPLC. Monitor the peak area of the parent ester compound at a suitable UV wavelength (e.g., 240 nm).
Data Analysis: Plot the natural logarithm of the ester concentration (or peak area) versus time. The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k). Compare the calculated kH and kD values.
Caption: Experimental workflow for hydrolytic stability.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To compare the thermal decomposition profiles of hydrogenated and deuterated terephthalate esters.
Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides a direct measure of thermal stability, with a higher decomposition temperature indicating greater stability.[12]
Materials:
Hydrogenated and deuterated terephthalate esters
Thermogravimetric Analyzer (TGA)
TGA sample pans (e.g., platinum or alumina)
Inert gas supply (e.g., Nitrogen)
Procedure:
Instrument Calibration: Ensure the TGA is calibrated for temperature and mass according to the manufacturer's instructions.
Sample Preparation: Accurately weigh 5-10 mg of the hydrogenated ester into a tared TGA pan.
TGA Run (Hydrogenated): Place the sample in the TGA furnace. Heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a constant nitrogen flow (e.g., 50 mL/min).
TGA Run (Deuterated): Repeat steps 2 and 3 precisely for the deuterated ester. Using the same heating rate and gas flow is critical for a valid comparison.
Data Analysis: Plot the percentage mass loss versus temperature for both samples. Compare key metrics:
Onset Temperature: The temperature at which mass loss begins.
T₅ or T₁₀: The temperature at which 5% or 10% mass loss has occurred. A higher T₅ value indicates greater stability.
Derivative Thermogram (DTG): The peak of the first derivative plot indicates the temperature of the maximum rate of decomposition.
Conclusion and Implications
The substitution of hydrogen with deuterium in terephthalate esters provides a scientifically validated strategy for enhancing chemical stability.
Enhanced Thermal and Oxidative Stability: The primary kinetic isotope effect leads to a significant increase in stability against degradation pathways that involve C-H bond cleavage. This is a critical advantage for materials intended for use in high-temperature or oxidative environments.
Modest but Measurable Hydrolytic Stability: While the effect on hydrolysis is a secondary KIE and therefore smaller, the reduction in the degradation rate can be meaningful for applications requiring long-term stability in aqueous environments, such as in controlled-release drug formulations.
For professionals in drug development, employing deuterated linkers, such as terephthalate esters, in prodrugs or delivery systems can slow premature cleavage, thereby improving the pharmacokinetic profile and ensuring the active agent is released at the desired rate.[5] For material scientists, deuteration offers a direct path to creating more robust polymers with extended operational lifetimes.[4] The principles and protocols outlined in this guide provide a robust framework for evaluating and harnessing the stability benefits of deuteration.
References
ResolveMass Laboratories Inc. (2025).
Pörschke, D. (1980). Thermal stability of poly(A) and poly(U) complexes in H2O and D2O: isotopic effects on critical temperatures and transition widths. Nucleic Acids Research, 8(18), 4283–4303. [Link]
Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]
Chemistry LibreTexts. (2023). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]
University of Wisconsin-Madison. (n.d.). Isotope Effects - Mechanisms of Organic Reactions. Pharmacy 180. [Link]
Zhang, S., et al. (2025). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Macromolecules. [Link]
Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066–3072. [Link]
Moras, V., et al. (2021). Thermal Stability of Deuterated C60 Films. The Journal of Physical Chemistry C, 125(3), 2055–2061. [Link]
Campana, J. E., & Heller, D. N. (1985). Deuterated Polymers: Chemical and Physical Properties and Future Prospects. Naval Research Lab Washington DC. [Link]
Zhang, D., et al. (2025). Carbon and hydrogen isotope fractionation of phthalate esters during degradation by sulfate and hydroxyl radicals. Water Research. [Link]
Noszál, B., Kraszni, M., & Visky, D. (1999). [Characterization of the kinetics of ester hydrolysis at the submolecular level]. Acta Pharmaceutica Hungarica, 69(3), 147–154. [Link]
CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]
Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
Goli, V., et al. (2021). Kinetics Study of Hydrothermal Degradation of PET Waste into Useful Products. Polymers, 13(16), 2737. [Link]
Zhang, D., et al. (2018). Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway. Letters in Applied Microbiology, 67(5), 487-494. [Link]
Tournier, V., et al. (2020). Reaction Pathways for the Enzymatic Degradation of Poly(Ethylene Terephthalate): What Characterizes an Efficient PET‐Hydrolase? ChemCatChem, 12(9), 2469-2481. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Metabolic Tracing & qNMR
Executive Summary & Application Context
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (Dimethyl Terephthalate-d4, or DMT-d4 ) is the isotopically labeled analog of the industrial polyester precursor Dimethyl Terephthalate (DMT).[1] In pharmaceutical development and metabolomics, DMT-d4 serves two critical high-value functions:
Internal Standard for qNMR: Due to its high symmetry and stability, it provides distinct signals for quantifying analytes in complex matrices.[1]
Metabolic Tracer: It tracks the breakdown of phthalate-derivative polymers in biological systems.[1]
This guide provides a definitive comparison of the C-13 NMR spectral properties of DMT-d4 against its non-deuterated counterpart (DMT-d0), establishing the spectroscopic "fingerprint" required for identity confirmation and purity analysis.
Theoretical Framework: The Deuterium Isotope Effect
To interpret the C-13 spectrum of DMT-d4, one must understand the Intrinsic Isotope Effect .[1] Replacing Hydrogen (
H) with Deuterium (H) alters the vibrational frequency of the C-H bond due to the doubled mass of the nucleus.[1]
Mechanism: Deuterium has a lower zero-point vibrational energy than Hydrogen.[1] This results in a slightly shorter average bond length (
Electronic Consequence: The shorter bond length increases the electron density around the carbon nucleus (increased shielding).
Spectral Result: The carbon signal shifts upfield (lower ppm).[1]
Additionally, because Deuterium has a nuclear spin of
(unlike Hydrogen’s ), the C-13 signal coupled to deuterium will split into a 1:1:1 triplet , rather than the singlet observed in proton-decoupled spectra of the d0 analog.[1]
Diagram 1: Mechanism of Isotope-Induced Shielding
Caption: Causal pathway explaining why deuteration causes upfield shifts and signal splitting in C-13 NMR.
Comparative Spectral Analysis: DMT-d0 vs. DMT-d4
The following data compares the standard commercial material (DMT-d0) with the deuterated analog (DMT-d4).
DMT-d0: Appears as a sharp singlet at 129.6 ppm .[1]
DMT-d4: This is the site of deuteration. The signal shifts upfield by approximately 0.4 ppm to 129.2 ppm . Crucially, it splits into a triplet with equal intensities (1:1:[1]1) due to coupling with the attached Deuterium.[1] The coupling constant (
Note: In low-concentration samples, this triplet may appear as a low-intensity "hump" compared to the solvent peaks.[1]
The Quaternary Carbons (C-1, C-4):
These carbons are two bonds away from the deuterium. They experience a "secondary isotope effect," resulting in a very minor upfield shift (~0.1 ppm).[1] The signal often appears broadened due to long-range coupling (
), which is usually too small (< 1 Hz) to resolve fully.[1]
The Methyl & Carbonyl Carbons:
These groups are distant (3+ bonds) from the deuteration site.[1] Their chemical shifts remain virtually identical to the non-deuterated standard, serving as excellent internal reference points to confirm the structural backbone.
Experimental Validation Protocol
To verify the identity of a DMT-d4 batch, follow this self-validating qNMR protocol.
Caption: Step-by-step workflow for acquiring validation-grade C-13 NMR data for DMT-d4.
Critical Step: The "Triplet Check"
The most common failure mode in synthesizing deuterated aromatics is incomplete deuteration (e.g., d3 or d2 impurities).
Pass: A clean 1:1:1 triplet at ~129.2 ppm indicates high isotopic purity (>99 atom % D).[1]
Fail: The presence of a singlet at 129.6 ppm (overlapping the triplet) indicates significant residual protonated material (DMT-d0).[1]
References
Bureau International des Poids et Mesures (BIPM). (2019).[1] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Rapport BIPM-2019/01.[1][2] [Link]
Hansen, P. E. (1988).[1] Isotope Effects on Nuclear Shielding.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-243.[1] (Foundational text for C-13 Isotope Shifts).
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1475 (Dimethyl terephthalate).[1][3] [Link][1]
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester (Dimethyl Terephthalate-d4 or DMT-d4) is a stable, deuterated isotopic marker commonly used in NMR spectroscopy and metabolic tracer studies.[1][2] While chemically similar to its non-deuterated parent, its disposal requires specific protocols to ensure regulatory compliance and prevent environmental accumulation of stable isotopes.[2]
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Drain Disposal:STRICTLY PROHIBITED . The compound has low water solubility and potential aquatic toxicity.[3]
RCRA Status: unlike its isomer dimethyl phthalate (U102), dimethyl terephthalate is not a U-listed waste, but must be characterized for ignitability and aquatic toxicity.[2]
Hazard Identification & Isotopic Considerations
To dispose of this material safely, you must understand its physical and regulatory profile.[2][4]
Feature
Specification
Operational Implication
CAS Number
74079-01-9 (Labeled) / 120-61-6 (Unlabeled)
Use CAS 74079-01-9 for accurate inventory tracking.[1]
Physical State
White crystalline solid
Dust explosion hazard if finely divided.
Melting Point
~140–142 °C
Remains solid under standard lab waste conditions.
Correction: Classify DMT-d4 as Non-Regulated Organic Waste (unless mixed with listed solvents), but treat with the rigor of hazardous waste due to aquatic toxicity [1, 2].[1][2]
Pre-Disposal Segregation & Handling
Effective disposal begins at the bench. The workflow depends on whether the material is pure solid or in solution (e.g., NMR samples).[2]
Scenario A: Solid Waste (Pure Compound)
Container: Collect in a dedicated wide-mouth HDPE or amber glass jar.
Labeling: Must read "Non-Hazardous Waste - Organic Solid" (or "Hazardous" if local regulations dictate).[1] Explicitly list "Dimethyl Terephthalate-d4".
Segregation: Keep separate from strong oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions.[2]
DMT-d4 is often dissolved in deuterated solvents (CDCl₃, DMSO-d6).[1] The solvent dictates the waste stream.
In Chloroform-d (CDCl₃): Dispose in Halogenated Organic Waste .[1]
In DMSO-d6 or Methanol-d4: Dispose in Non-Halogenated Organic Waste .
Protocol: Do not attempt to precipitate the solid. Dispose of the entire solution.
Detailed Disposal Workflow
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision matrix for segregating Dimethyl Terephthalate-d4 waste based on physical state and solvent carrier.
Decontamination of Glassware
NMR tubes and spatulas contaminated with DMT-d4 must be cleaned before reuse or glass disposal.[1]
Primary Rinse: Rinse glassware with Acetone or Methanol . DMT-d4 has poor water solubility; water alone is ineffective and will result in residue.[1]
Rinsate Disposal: Collect the initial acetone/methanol rinse into the Non-Halogenated Organic Waste container. Do not pour the first rinse down the drain.
Secondary Wash: Wash with standard laboratory detergent (e.g., Alconox) and warm water. This rinsate (trace levels only) may be flushed down the drain if permitted by local water authority limits.[1]
Emergency Spill Procedures
Spill Scenario: Powder spill on benchtop.
PPE: Wear nitrile gloves, lab coat, and safety glasses.[2] If dust is visible in the air, use an N95 respirator to prevent inhalation of the d4-isotope.[1][2]
Containment: Do not dry sweep (risk of dust generation). Cover the spill with a damp paper towel to suppress dust.
Cleanup: Scoop the damp material into a waste container. Wipe the area with an acetone-dampened cloth.[1]
Disposal: Place all cleanup materials (towels, gloves) into the Solid Organic Waste bin.
References
National Institute of Standards and Technology (NIST). (2023). 1,4-Benzenedicarboxylic acid, dimethyl ester: Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69.[2] [Link]1][2]
U.S. Environmental Protection Agency (EPA). (2024).[1] List of Hazardous Wastes: U-Codes (Toxic Wastes). 40 CFR § 261.33. [Link]